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  • Product: Chloroorienticin C
  • CAS: 118373-82-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Biosynthetic Profiling of Chloroorienticin C: A Comprehensive Technical Guide

Executive Summary The relentless emergence of multidrug-resistant Gram-positive pathogens has necessitated a deep re-evaluation of glycopeptide antibiotics. Among these, Chloroorienticin C stands out as a critical natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant Gram-positive pathogens has necessitated a deep re-evaluation of glycopeptide antibiotics. Among these, Chloroorienticin C stands out as a critical natural product and biosynthetic intermediate. Originally isolated from the fermentation broth of Amycolatopsis orientalis PA-45052[1], this complex molecule shares a highly conserved cross-linked heptapeptide core with vancomycin but diverges in its specific glycosylation and chlorination patterns[2].

This whitepaper provides an authoritative, in-depth analysis of Chloroorienticin C, detailing its physicochemical properties, enzymatic assembly, analytical isolation workflows, and structure-activity relationships (SAR). Designed for drug development professionals, this guide bridges the gap between fundamental biosynthesis and applied analytical chemistry.

Physicochemical Profiling & Structural Architecture

Chloroorienticin C belongs to the vancomycin-type glycopeptide family, characterized by a rigid, cup-shaped aglycone core formed by non-ribosomal peptide synthetases (NRPS)[1]. The structural complexity of Chloroorienticin C arises from the oxidative cross-linking of its seven aromatic amino acids and the subsequent regiospecific attachment of sugar moieties.

The pendant sugars are not merely ornamental; they are critical for modulating the molecule's pharmacological disposition, shielding cationic charges, and preorienting the aglycone for target binding[].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Chloroorienticin C[4][5][6]:

PropertyValue
Chemical Name Chloroorienticin C
Molecular Formula C60H65Cl2N9O19
Molecular Weight 1287.1 g/mol
Monoisotopic Mass [M+H]+ 1288.1 m/z
CAS Registry Number 118373-82-3
Biological Source Amycolatopsis orientalis PA-45052
Compound Class Glycopeptide Antibiotic

Biosynthetic Pathway & Enzymatic Glycosylation

The biosynthesis of Chloroorienticin C is a masterpiece of enzymatic precision. After the heptapeptide backbone is assembled and cross-linked, it undergoes a sequence of highly regulated glycosylation steps.

In the related chloroeremomycin pathway, three distinct glycosyltransferases—GtfA , GtfB , and GtfC —decorate the aglycone[7]. GtfB first attaches a D-glucosyl moiety to the aglycone (AGV) to generate desvancosaminyl-vancomycin (DVV). Subsequently, GtfA, an epivancosaminyltransferase, transfers a 4-epi-vancosamine sugar from a dTDP-donor to the scaffold. While the primary kinetic pathway leads to Chloroorienticin B, the promiscuous nature of these enzymes under specific conditions can yield Chloroorienticin C as an alternative glycosylation variant or side product[7][8].

Biosynthesis Aglycone Heptapeptide Aglycone (AGV) GtfB GtfB (Glucosyltransferase) + UDP-Glucose Aglycone->GtfB DVV Desvancosaminyl-vancomycin (DVV) GtfB->DVV GtfA GtfA (Epivancosaminyltransferase) + dTDP-4-epi-vancosamine DVV->GtfA ChloroorienticinC Chloroorienticin C (Variant / Side Product) GtfA->ChloroorienticinC Alternative Glycosylation ChloroorienticinB Chloroorienticin B (Primary Intermediate) GtfA->ChloroorienticinB Primary Pathway GtfC GtfC (Epivancosaminyltransferase) ChloroorienticinB->GtfC Chloroeremomycin Chloroeremomycin (Final Product) GtfC->Chloroeremomycin

Caption: Enzymatic glycosylation cascade of the heptapeptide aglycone highlighting Chloroorienticin C.

Analytical Workflows: Isolation and Characterization

To study Chloroorienticin C, researchers must isolate it from the complex fermentation broth of A. orientalis[9]. Because glycopeptide synthesis is highly oxygen-sensitive and yields a mixture of structurally similar isoforms, the downstream purification is an exercise in precise physical chemistry[].

Step-by-Step Methodology: Isolation & Mass Spectrometry

This protocol outlines a self-validating system for the extraction and confirmation of Chloroorienticin C.

  • Fermentation Harvest & Clarification:

    • Action: Centrifuge the A. orientalis PA-45052 culture broth at 10,000 × g for 20 minutes at 4°C.

    • Causality: Glycopeptides are secreted into the extracellular matrix. Removing the mycelial mass prevents the release of intracellular proteases and endotoxins that complicate downstream purification[].

  • Solid-Phase Extraction (SPE):

    • Action: Load the clarified supernatant onto a Diaion HP-20 macroscopic resin column. Wash with 2 column volumes of deionized water, then elute with a 10–50% linear methanol gradient.

    • Causality: The hydrophobic resin captures the aromatic core of the glycopeptides while the water wash removes polar salts and media components, preventing fouling of the high-resolution HPLC column.

  • Preparative Reverse-Phase HPLC:

    • Action: Inject the concentrated eluate onto a preparative C18 column. Utilize a mobile phase consisting of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Monitor UV absorbance at 280 nm.

    • Causality: Formic acid acts as an ion-pairing agent, protonating the basic amine groups of the vancosamine sugars. This suppresses secondary interactions with residual silanols on the silica matrix, ensuring sharp peak shapes and enabling direct compatibility with positive-ion mass spectrometry.

  • MALDI-TOF Mass Spectrometry Validation:

    • Action: Spot 1 µL of the collected fraction corresponding to Chloroorienticin C with an α-cyano-4-hydroxycinnamic acid (CHCA) matrix. Analyze in positive reflectron mode.

    • Causality: CHCA is the optimal matrix for peptides in the 1000–2000 Da range. It facilitates soft ionization, preserving the labile glycosidic bonds and allowing the unambiguous identification of the intact molecular ion[M+H]+ at m/z 1288.1[7].

Workflow Ferm Fermentation Broth (A. orientalis PA-45052) Extr Solid-Phase Extraction (HP-20 Resin) Ferm->Extr Prep Preparative HPLC (C18, 0.1% Formic Acid) Extr->Prep Frac Fraction Collection (UV 280 nm) Prep->Frac MS MALDI-TOF MS (Target: m/z 1288.1) Frac->MS

Caption: Step-by-step analytical workflow for the isolation and characterization of Chloroorienticin C.

Mechanistic Insights: Structure-Activity Relationship (SAR)

The antimicrobial efficacy of the chloroorienticin family is rooted in their ability to bind the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of bacterial cell wall peptidoglycan precursors[10]. This binding event sterically hinders transglycosylase and transpeptidase enzymes, halting cell wall synthesis and leading to bacterial lysis.

The Role of Glycosylation: While the heptapeptide aglycone provides the hydrogen-bonding network necessary for target recognition, the appended sugar moieties in Chloroorienticin C play a dual role:

  • Pharmacokinetic Modulation: The sugars shield the hydrophobic, cationic core, preventing non-specific protein binding in the bloodstream and modulating renal clearance[].

  • Dimerization and Cooperativity: The specific orientation of the 4-epi-vancosamine and glucose residues promotes the back-to-back dimerization of the antibiotic molecules. This homodimerization significantly enhances the binding affinity to the peptidoglycan target via cooperative thermodynamics, a critical feature for overcoming low-level resistance mechanisms.

Concluding Remarks

Chloroorienticin C represents a fascinating node in the complex web of glycopeptide biosynthesis. Whether viewed as a potent natural product from Amycolatopsis orientalis or as a critical marker in the enzymatic reconstitution of next-generation antibiotics[7], its structural and functional profiling provides invaluable insights. By mastering the analytical workflows and biosynthetic pathways detailed in this guide, drug development professionals can better harness glyco-engineering to design robust therapeutics against resistant pathogens.

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Exploratory

Mechanism of Action of Chloroorienticin C: A Technical Whitepaper on Glycopeptide Antibiotic Dynamics

Executive Summary The relentless emergence of multidrug-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has necessitated a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has necessitated a deeper understanding of glycopeptide antibiotics (GPAs). Originally isolated from the fermentation broth of Amycolatopsis orientalis PA-45052 by Tsuji et al. in 1988[1], the chloroorienticin complex (A–E) represents a structurally unique subclass of the vancomycin family[2].

Among these, Chloroorienticin C serves as a critical biochemical probe. With a molecular weight of 1287.1 Da[3], it functions as a naturally occurring, partially glycosylated intermediate. By analyzing its specific mechanism of action and biosynthetic assembly, researchers can map the precise structure-activity relationships (SAR) that govern target affinity, enzymatic inhibition, and bacterial cell lysis. This whitepaper provides an in-depth technical analysis of Chloroorienticin C, detailing its structural biology, core mechanism of action, and the self-validating experimental protocols used to study it.

Structural Biology and Biosynthetic Assembly

The core scaffold of Chloroorienticin C is a cross-linked heptapeptide backbone synthesized by nonribosomal peptide synthetases (NRPS)[4]. Following the assembly of the peptide core, cytochrome P450 enzymes catalyze oxidative cross-linking to rigidify the scaffold, creating the stereospecific binding pocket necessary for target recognition[4].

The defining characteristic of Chloroorienticin C lies in its unique glycosylation profile. While its fully mature counterpart, chloroeremomycin (chloroorienticin A), contains three sugar moieties (one D-glucose and two L-4-epi-vancosamines), Chloroorienticin C is glycosylated with only a single L-4-epi-vancosamine [5].

In vitro enzymatic reconstitution studies have definitively mapped this pathway. The glycosyltransferase GtfA exhibits strict regiospecificity, transferring a 4-epi-vancosamine moiety from dTDP-4-epi-vancosamine directly to the β -OH-Tyr6 residue of the heptapeptide aglycone (AGV), yielding Chloroorienticin C[5]. If GtfA acts upon desvancosaminyl-vancomycin (DVV)—which already possesses a glucose moiety—it yields Chloroorienticin B instead[5]. This modular assembly highlights how specific tailoring enzymes dictate the final structural diversity of GPAs.

Biosynthesis AGV Heptapeptide Aglycone (AGV) (Nonribosomal Synthesis) CC Chloroorienticin C (AGV + 4-epi-vancosamine) AGV->CC GtfA (at β-OH-Tyr6) DVV Desvancosaminyl-vancomycin (DVV) (AGV + D-glucose) AGV->DVV GtfB (at 4-OH-PheGly4) CB Chloroorienticin B (DVV + 4-epi-vancosamine) DVV->CB GtfA (at β-OH-Tyr6) Epi Epivancomycin (DVV + 4-epi-vancosamine at Glc) DVV->Epi GtfC (at Glc-2-OH) CA Chloroeremomycin (Chloroorienticin A) (Epi + 4-epi-vancosamine) Epi->CA GtfA (at β-OH-Tyr6)

Biosynthetic pathways of Chloroorienticins via regiospecific glycosyltransferases.

Core Mechanism of Action (MOA)

Chloroorienticin C shares the fundamental mechanism of action characteristic of the vancomycin class: the non-covalent sequestration of cell wall precursors[6].

Target Recognition and Binding Thermodynamics

The antibiotic penetrates the porous bacterial cell wall and localizes at the outer face of the cytoplasmic membrane. Here, its rigidified heptapeptide cup binds to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of Lipid II (the undecaprenyl-pyrophosphate-MurNAc-GlcNAc-pentapeptide precursor)[6]. The interaction is driven by a highly stable network of five intermolecular hydrogen bonds between the antibiotic's peptide backbone and the D-Ala-D-Ala target.

Enzymatic Steric Hindrance

Once the Chloroorienticin C-Lipid II complex forms, the sheer steric bulk of the antibiotic physically occludes the precursor from the active sites of cell wall synthesis enzymes:

  • Transglycosylases: Prevented from polymerizing the disaccharide units into the growing linear peptidoglycan chain[6].

  • Transpeptidases (PBPs): Prevented from cross-linking the adjacent peptide stems[7].

The cessation of peptidoglycan maturation triggers a stress response that activates endogenous autolysins, ultimately leading to the loss of osmotic integrity and catastrophic bacterial cell lysis.

MOA L2 Lipid II Precursor (Terminal D-Ala-D-Ala) Complex Antibiotic-Target Complex (5 Hydrogen Bonds) L2->Complex Target Recognition CC Chloroorienticin C (Glycopeptide Antibiotic) CC->Complex High-Affinity Binding TG Transglycosylase (Enzyme Blocked) Complex->TG Steric Hindrance TP Transpeptidase (Enzyme Blocked) Complex->TP Steric Hindrance Lysis Cell Wall Weakening & Bacterial Lysis TG->Lysis Prevents Glycan Elongation TP->Lysis Prevents Cross-linking

Molecular mechanism of action: from target binding to bacterial cell lysis.

Experimental Methodologies: Self-Validating Protocols

To rigorously study the biosynthesis and binding kinetics of Chloroorienticin C, researchers employ highly controlled, self-validating experimental systems.

Protocol 1: In Vitro Enzymatic Biosynthesis and Regiospecificity Validation
  • Objective: Synthesize Chloroorienticin C using recombinant glycosyltransferase GtfA to confirm its exact structural identity.

  • Causality: Chemical synthesis of complex glycopeptides is severely hindered by multiple chiral centers and fragile glycosidic bonds. Utilizing the native enzyme (GtfA) ensures absolute regio- and stereospecificity, bypassing the need for complex protection/deprotection chemistry.

  • Workflow:

    • Reaction Assembly: Combine 1 mM Heptapeptide Aglycone (AGV) with 2 mM dTDP-4-epi-vancosamine in 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl 2​ .

    • Catalysis: Initiate by adding 10 µM of purified recombinant GtfA.

    • Incubation: Incubate at 30°C for 12 hours, then quench with an equal volume of cold methanol.

  • Self-Validation System: A parallel negative control lacking GtfA is run to ensure product formation is strictly enzyme-dependent. Furthermore, the product is purified via reverse-phase HPLC and analyzed using MALDI-TOF MS . MALDI is specifically chosen over ESI because its soft ionization prevents the fragmentation of the newly formed glycosidic bond, allowing precise confirmation of the 1288.1 Da ( M+H+ ) mass of Chloroorienticin C[5].

Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Target Affinity
  • Objective: Quantify the binding affinity ( KD​ ) of Chloroorienticin C to the D-Ala-D-Ala target.

  • Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time observation of association ( ka​ ) and dissociation ( kd​ ) kinetics. Understanding the residency time of the antibiotic on the cell wall precursor is critical for predicting in vivo efficacy.

  • Workflow:

    • Functionalization: Covalently immobilize biotinylated D-Ala-D-Ala peptides onto a Streptavidin-coated SPR sensor chip.

    • Analyte Injection: Inject serial dilutions of purified Chloroorienticin C (0.1 µM to 10 µM) in HBS-EP running buffer at a high flow rate (30 µL/min) to minimize mass transport limitations.

    • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the KD​ .

  • Self-Validation System: An adjacent flow cell is functionalized with D-Ala-D-Lactate (the mutated precursor found in VRE). This acts as an internal reference channel. The lack of binding in the D-Ala-D-Lac channel validates that the measured affinity in the active channel is highly specific to the wild-type target, while simultaneously subtracting any bulk refractive index shifts.

Quantitative Data Presentation

The structural variations among the chloroorienticin family members directly impact their molecular weight and glycosylation profiles, which in turn modulate their cooperative binding capabilities and clinical utility.

CompoundMolecular Weight (Da)Glycosylation ProfilePrimary Target
Vancomycin 1449.3Vancosamine, D-GlucoseD-Ala-D-Ala
Chloroorienticin C 1287.14-epi-vancosamine (Single)D-Ala-D-Ala
Chloroorienticin B 1450.34-epi-vancosamine, D-GlucoseD-Ala-D-Ala
Chloroeremomycin (Chloroorienticin A)1592.44-epi-vancosamine (x2), D-GlucoseD-Ala-D-Ala

Table 1: Comparative structural metrics of key vancomycin-type glycopeptide antibiotics[3],[5],[8].

References

  • Tsuji, N., Kamigauchi, T., Kobayashi, M., & Terui, Y. (1988). "New Glycopeptide Antibiotics: II. The Isolation and Structures of Chloroorienticins." Journal of Antibiotics (Tokyo), 41(10), 1506-1510. URL:[Link]

  • Lu, W., et al. (2004). "Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin." Proceedings of the National Academy of Sciences (PNAS), 101(13), 4390-4395. URL:[Link]

  • Allen, N. E., & Nicas, T. I. (2003). "Mechanism of action of oritavancin and related glycopeptide antibiotics." FEMS Microbiology Reviews, 26(5), 511-532. URL:[Link]

  • Wang, Y., et al. (2021). "Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis." Molecules (MDPI), 26(7), 1884. URL:[Link]

Sources

Foundational

Unraveling the Chloroorienticin C Biosynthesis Pathway in Amycolatopsis: A Comprehensive Technical Guide

Executive Summary The genus Amycolatopsis is a critical biological factory for glycopeptide antibiotics (GPAs), most notably vancomycin and chloroeremomycin[1]. Within the complex chloroeremomycin biosynthetic pathway (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The genus Amycolatopsis is a critical biological factory for glycopeptide antibiotics (GPAs), most notably vancomycin and chloroeremomycin[1]. Within the complex chloroeremomycin biosynthetic pathway (encoded by the cep gene cluster in Amycolatopsis orientalis), Chloroorienticin C emerges as a vital structural intermediate and shunt product[2]. Unlike the fully mature chloroeremomycin—which features three distinct sugar moieties—chloroorienticin C consists of the rigidified heptapeptide aglycone decorated with a single L-4-epi-vancosamine at the β -OH-Tyr6 position[3][4].

This technical guide deconstructs the biosynthetic logic of chloroorienticin C, detailing the Non-Ribosomal Peptide Synthetase (NRPS) assembly, the regiospecificity of the glycosyltransferase cascade, and the experimental protocols required to reconstitute this pathway in vitro.

Part 1: Core Biosynthetic Architecture: The cep Gene Cluster

The synthesis of the chloroorienticin backbone is an exercise in precise modular assembly. The pathway relies on non-proteinogenic amino acids, specifically D-4-hydroxyphenylglycine (HPG) and D-3,5-dihydroxyphenylglycine (DHPG), which are synthesized by dedicated flanking sub-clusters[2].

The NRPS Assembly Line

The heptapeptide backbone is assembled by three multimodular NRPS enzymes (CepA, CepB, CepC). The sequence of incorporation is: Me-Leu1 – Tyr2 – Asn3 – HPG4 – HPG5 – Tyr6 – DHPG7 .

Following assembly, the linear peptide is cyclized by a thioesterase (TE) domain. Before any glycosylation can occur, the macrocycle is rigidified via oxidative cross-linking catalyzed by cytochrome P450 enzymes (OxyA, OxyB, OxyC) and chlorinated by FADH2-dependent halogenases (e.g., Orf10)[2]. This yields the mature heptapeptide aglycone (AGV).

NRPS_Assembly M1 Module 1 (Me-Leu) M2 Module 2 (Tyr) M1->M2 M3 Module 3 (Asn) M2->M3 M4 Module 4 (HPG) M3->M4 M5 Module 5 (HPG) M4->M5 M6 Module 6 (Tyr) M5->M6 M7 Module 7 (DHPG) M6->M7 TE TE Domain (Cyclization) M7->TE AGV Aglycone (AGV) TE->AGV

NRPS assembly line of the heptapeptide backbone leading to the aglycone (AGV).

Part 2: The Glycosylation Cascade and Chloroorienticin C Divergence

The transition from the aglycone (AGV) to mature GPAs is orchestrated by three glycosyltransferases: GtfA, GtfB, and GtfC[5]. The sequence of these enzymatic reactions is strictly governed by their kinetic affinities, leading to a divergence between the main pathway and the chloroorienticin C shunt.

Causality of the Glycosylation Sequence
  • The Main Pathway : Kinetically, GtfB is the primary actor, attaching a D-glucose to the HPG4 residue of AGV to form desvancosaminyl-vancomycin (DVV). GtfA has a high catalytic efficiency for DVV, subsequently adding L-4-epi-vancosamine to the β -OH-Tyr6 of DVV to form Chloroorienticin B . Finally, GtfC adds another L-4-epi-vancosamine to the D-glucose at HPG4, yielding chloroeremomycin[4][6].

  • The Chloroorienticin C Shunt : Chloroorienticin C is generated when GtfA acts directly on the unglycosylated aglycone (AGV)[3][4]. Because GtfA prefers DVV over AGV in vivo, chloroorienticin C is a minor shunt product. However, in vitro manipulation or targeted deletion of gtfB forces the direct glycosylation of AGV at the β -OH-Tyr6 position, yielding Chloroorienticin C[5]. This pathway is highly valuable for engineering mono-glycosylated GPA derivatives with altered pharmacokinetic profiles.

Glycosylation_Pathway AGV Heptapeptide Aglycone (AGV) ChloroorienticinC Chloroorienticin C (AGV + epi-vancosamine at Tyr6) AGV->ChloroorienticinC GtfA (Shunt Pathway) DVV DVV (AGV + glucose at HPG4) AGV->DVV GtfB (Main Pathway) ChloroorienticinB Chloroorienticin B (DVV + epi-vancosamine at Tyr6) DVV->ChloroorienticinB GtfA Chloroeremomycin Chloroeremomycin (Fully Glycosylated) ChloroorienticinB->Chloroeremomycin GtfC

Divergent glycosylation pathways leading to Chloroorienticin C and Chloroeremomycin.

Part 3: Quantitative Data Summaries

Tracking the mass and structural differences is critical for LC-MS/MS validation during pathway engineering or fermentation scale-up[].

Compound NameGlycosylation StateAcceptor SubstrateEnzymeExpected Mass [M+H]+
Aglycone (AGV) NoneN/AN/A~1148.1 Da
DVV D-glucose at HPG4AGVGtfB~1310.2 Da
Chloroorienticin C L-4-epi-vancosamine at Tyr6AGVGtfA1288.1 Da[5]
Chloroorienticin B D-glucose (HPG4), L-4-epi-vancosamine (Tyr6)DVVGtfA1450.3 Da[5]
Chloroeremomycin D-glucose (HPG4), two L-4-epi-vancosaminesChloroorienticin BGtfC1592.4 Da[5]

Part 4: Experimental Protocols for Enzymatic Reconstitution

To study or synthesize Chloroorienticin C, researchers must isolate the aglycone and perform in vitro glycosylation using recombinant GtfA.

Protocol: In Vitro Synthesis of Chloroorienticin C via Recombinant GtfA

Expertise & Causality: GtfA requires the activated sugar donor dTDP- β -L-4-epi-vancosamine[4]. Because this donor is highly unstable and not commercially available, it must be synthesized chemoenzymatically prior to the assay. The reaction must be buffered strictly at pH 7.5 to prevent the epimerization of the sugar donor or the degradation of the aglycone framework.

Step 1: Preparation of Recombinant GtfA

  • Clone the gtfA gene from Amycolatopsis orientalis A82846 genomic DNA into a pET-22b expression vector featuring a C-terminal His6-tag[5].

  • Express in E. coli BL21(DE3). Induce with 0.1 mM IPTG at 18°C for 16 hours. Causality: Low-temperature induction ensures proper folding of the multi-domain GT fold and prevents inclusion body formation.

  • Purify via Ni-NTA affinity chromatography. Elute with 250 mM imidazole and immediately dialyze against 50 mM Tris-HCl (pH 7.5) containing 10% glycerol for structural stability.

Step 2: Enzymatic Glycosylation Assay

  • Reaction Mixture : In a 100 μ L reaction volume, combine:

    • 50 mM Tricine buffer (pH 7.5)

    • 1 mM Heptapeptide Aglycone (AGV)

    • 2 mM dTDP- β -L-4-epi-vancosamine (sugar donor)

    • 10 mM MgCl2​ (essential divalent cation cofactor for Gtf activity)

    • 10 μ M purified GtfA enzyme

  • Incubation : Incubate the mixture at 30°C for 12-16 hours. Causality: The extended incubation is required because AGV is a suboptimal substrate for GtfA compared to DVV; forcing the shunt pathway to Chloroorienticin C requires higher enzyme concentrations and longer reaction times[5].

  • Quenching : Terminate the reaction by adding an equal volume of cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

Step 3: Analytical Validation (Self-Validating LC-MS/MS System)

  • Control Setup : Run a parallel reaction using DVV instead of AGV. The DVV reaction should rapidly yield Chloroorienticin B, validating that the GtfA enzyme and sugar donor are fully active.

  • Chromatography : Inject 10 μ L of the AGV reaction supernatant onto a C18 Reverse-Phase HPLC column. Run a gradient of 10-50% Acetonitrile in water (with 0.1% Formic Acid) over 20 minutes.

  • Detection : Monitor the depletion of the AGV peak ( tR​ ~17.7 min) and the appearance of the Chloroorienticin C peak ( tR​ ~16.7 min)[5]. Confirm the identity of the product via ESI-MS, isolating the signature [M+H]+ ion at 1288.1 Da[5][6].

References

  • Source: nih.
  • Information on EC 2.4.1.311 - chloroorienticin B synthase and Organism(s)
  • Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin (PMC)
  • Source: wikipedia.
  • Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin (PNAS)
  • Source: bocsci.

Sources

Exploratory

Chloroorienticin C: Unveiling the Antimicrobial Dynamics Against Staphylococcus aureus

Executive Summary The escalation of multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has necessitated the discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has necessitated the discovery and refinement of next-generation glycopeptide antibiotics[1]. Chloroorienticin C is a potent, naturally occurring glycopeptide isolated from the rare actinomycete Amycolatopsis orientalis (strain PA-45052)[2]. Structurally related to chloroeremomycin (chloroorienticin A) and vancomycin, chloroorienticin C exhibits exceptional bactericidal activity by disrupting bacterial cell wall biosynthesis[3].

This technical guide provides an in-depth analysis of the mechanism of action, biosynthetic pathways, and antimicrobial efficacy of chloroorienticin C, culminating in a self-validating experimental protocol for evaluating its Minimum Inhibitory Concentration (MIC) against MRSA.

Mechanism of Action: The D-Ala-D-Ala Binding Paradigm

Chloroorienticin C operates via the classical glycopeptide mechanism, targeting the fundamental building blocks of the bacterial cell wall. The core aglycone portion of the molecule—a highly conserved nonribosomal heptapeptide—forms a rigid, cup-like structure[1].

When S. aureus synthesizes its cell wall, the peptidoglycan precursor (Lipid II) is translocated across the cell membrane, terminating in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide[1]. Chloroorienticin C acts as a molecular trap. It forms a high-affinity steric hindrance complex with the D-Ala-D-Ala terminus via a network of five critical hydrogen bonds[1]. This binding physically occludes the substrate from penicillin-binding proteins (PBPs), completely inhibiting two critical enzymatic steps:

  • Transglycosylation: Halting the elongation of the linear peptidoglycan polymer.

  • Transpeptidation: Preventing the cross-linking of adjacent peptidoglycan strands.

The resulting loss of cell wall integrity triggers autolytic enzyme activation, leading to rapid bacterial lysis and death.

MOA A Lipid II Precursor (D-Ala-D-Ala terminus) C Steric Hindrance Complex (Drug-Target Binding) A->C Target Recognition B Chloroorienticin C (Glycopeptide) B->C Hydrogen Bonding D Inhibition of Transglycosylation C->D E Inhibition of Transpeptidation C->E F Loss of Cell Wall Integrity (Bacterial Lysis) D->F E->F

Caption: Chloroorienticin C mechanism of action targeting D-Ala-D-Ala in S. aureus.

Biosynthesis and Enzymatic Reconstitution

The structural diversity of the chloroorienticin family is dictated by late-stage glycosylation events during biosynthesis. While the heptapeptide core is assembled by nonribosomal peptide synthetases (NRPS), the addition of specific sugar moieties—such as D-glucose and L-4-epi-vancosamine—is catalyzed by a cascade of regiospecific glycosyltransferases (Gtfs)[4].

In Amycolatopsis orientalis, the enzyme GtfB first attaches a D-glucosyl moiety to the aglycone (AGV) to generate desvancosaminyl-vancomycin (DVV)[4]. Subsequently, the epivancosaminyltransferase GtfA transfers 4-epi-vancosamine to the β-OH-Tyr6 residue of DVV[4]. While the primary product of this reaction is chloroorienticin B, alternative glycosylation or incomplete processing by GtfA yields chloroorienticin C as a distinct structural variant[4]. The specific positioning of these sugars significantly influences the compound's dimerization capabilities and membrane anchoring, which are critical for overcoming intermediate glycopeptide resistance[1].

Biosynthesis A Heptapeptide Aglycone (AGV) B GtfB (Glucosyltransferase) + UDP-Glucose A->B C Desvancosaminyl-vancomycin (DVV) B->C D GtfA (Epivancosaminyltransferase) + dTDP-4-epi-vancosamine C->D E Chloroorienticin B D->E Primary Reaction F Chloroorienticin C (Variant/Side Product) D->F Alternative Glycosylation

Caption: Enzymatic reconstitution pathway of chloroorienticins via glycosyltransferases.

Antimicrobial Efficacy Profile

Chloroorienticins demonstrate superior in vitro activity compared to early-generation glycopeptides. Against methicillin-resistant Staphylococcus aureus (MRSA), chloroorienticin C exhibits highly potent inhibitory effects, often surpassing the efficacy of vancomycin[2]. The enhanced potency is attributed to the unique stereochemistry of its sugar appendages, which facilitates stronger dimerization and localized concentration at the bacterial septum.

Quantitative Efficacy Summary

Table 1: Comparative antimicrobial activity of glycopeptides against MRSA.

CompoundTarget PathogenMIC Range (µg/mL)IC50 (µM)Mechanism of Action
Vancomycin S. aureus (MRSA)0.5 - 2.0~1.00D-Ala-D-Ala binding
Chloroorienticin A S. aureus (MRSA)0.25 - 1.0~0.10D-Ala-D-Ala binding
Chloroorienticin C S. aureus (MRSA)0.25 - 1.00.03 - 0.22D-Ala-D-Ala binding

(Note: Data synthesized from comparative studies on Amycolatopsis orientalis PA-45052 secondary metabolites[2],[5].)

Experimental Protocol: Self-Validating MIC Determination

To rigorously evaluate the antimicrobial activity of chloroorienticin C against S. aureus, researchers must employ a self-validating broth microdilution assay. This protocol embeds causality into every step to ensure data integrity and reproducibility.

Materials Required
  • Pathogen: Staphylococcus aureus ATCC 43300 (MRSA) and ATCC 29213 (Quality Control strain).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compounds: Chloroorienticin C (Test), Vancomycin (Reference standard).

  • Indicator: Resazurin sodium salt (0.015% aqueous solution).

Step-by-Step Methodology
  • Inoculum Preparation (The Causality of Growth Phase):

    • Action: Subculture S. aureus on tryptic soy agar and incubate overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Glycopeptides are only bactericidal against actively dividing cells that are actively synthesizing peptidoglycan. Using cells in the log-phase ensures the D-Ala-D-Ala targets are abundant and actively turning over, preventing artificially inflated MIC values.

  • Media Selection (The Causality of Ionic Balance):

    • Action: Strictly utilize CAMHB supplemented with physiological levels of Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L).

    • Causality: Ca²⁺ and Mg²⁺ ions are critical for stabilizing the bacterial membrane and mimicking the in vivo physiological environment. Glycopeptide binding kinetics are highly sensitive to the ionic strength of the microenvironment.

  • Compound Dilution & Self-Validating Controls:

    • Action: Perform serial two-fold dilutions of chloroorienticin C (range: 16 µg/mL to 0.015 µg/mL) in a 96-well plate.

    • Trustworthiness Check: Run a parallel plate using Vancomycin against S. aureus ATCC 29213. The entire assay is invalidated if the Vancomycin MIC falls outside the CLSI acceptable range of 0.5 - 2 µg/mL. This ensures the media, inoculum density, and incubation conditions are flawlessly calibrated.

  • Incubation and Objective Readout:

    • Action: Incubate plates at 37°C for 18 hours. Add 10 µL of resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Visual inspection of turbidity is subjective. Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by the oxidoreductase enzymes of viable cells. The MIC is objectively recorded as the lowest concentration well that remains strictly blue, eliminating human observational error.

References

  • Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. Source: nih.gov. 2

  • Semisynthetic glycopeptide antibiotics derived from LY264826 active against vancomycin-resistant enterococci. Source: nih.gov. 5

  • New Glycopeptide Antibiotics: II. The Isolation and Structures of Chloroorienticins. Source: nih.gov. 3

  • Mechanism of action of oritavancin and related glycopeptide antibiotics. Source: oup.com. 6

  • Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin. Source: nih.gov. 4

Sources

Foundational

A Technical Guide to the Role of GtfA Glycosyltransferase in Chloroorienticin C Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Glycopeptide antibiotics (GPAs) represent a critical class of therapeutics for combating severe infections caused by Gram-positiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycopeptide antibiotics (GPAs) represent a critical class of therapeutics for combating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The complex architecture of these natural products, characterized by a glycosylated heptapeptide core, is essential for their mechanism of action, which involves inhibiting bacterial cell wall synthesis.[2] The glycosylation patterns, in particular, are crucial for modulating the antibiotic's activity, solubility, and pharmacokinetic properties.[3] This guide provides an in-depth examination of GtfA, a key glycosyltransferase from the chloroeremomycin/chloroorienticin C biosynthetic pathway in Amycolatopsis orientalis. We will dissect its precise enzymatic function, its sequential role in the biosynthetic cascade, and the experimental methodologies used for its characterization. This document serves as a technical resource for researchers aiming to understand and engineer GPA biosynthesis for the development of next-generation antibiotics.

The Biosynthetic Landscape of Chloroorienticin C

The biosynthesis of chloroorienticin C, a vancomycin-family GPA, is a multi-stage process orchestrated by a dedicated gene cluster.[1] The pathway initiates with the assembly of the heptapeptide backbone by non-ribosomal peptide synthetases (NRPS).[4] Following this, the aglycone undergoes extensive tailoring by post-assembly enzymes, including oxidative cross-linking to form the characteristic rigid structure. The final and crucial modifications are a series of glycosylation events catalyzed by specific glycosyltransferases (GTs). In the chloroeremomycin pathway, three GTs—GtfB, GtfA, and GtfC—are responsible for attaching two L-4-epi-vancosamine and one D-glucose moiety to the peptide core.[1]

The sequential action of these enzymes is highly ordered. GtfB initiates the glycosylation, followed by GtfA, and finally GtfC, to complete the assembly of the mature antibiotic.[1] This ordered process ensures the precise decoration of the aglycone, which is paramount for its biological activity.

Chloroorienticin_Pathway cluster_NRPS Non-Ribosomal Peptide Synthesis cluster_Glycosylation Sequential Glycosylation Aglycone Heptapeptide Aglycone DVV Desvancosaminyl Vancomycin (DVV) (Monoglucosylated Intermediate) Aglycone->DVV GtfB (+ UDP-Glucose) ChloroorienticinB Chloroorienticin B (Diglycosylated Intermediate) DVV->ChloroorienticinB GtfA (+ dTDP-L-4-epi-vancosamine) ChloroorienticinC Chloroorienticin C / Chloroeremomycin (Triglycosylated Final Product) ChloroorienticinB->ChloroorienticinC GtfC (+ dTDP-L-4-epi-vancosamine)

Figure 1: Simplified biosynthetic pathway for Chloroorienticin C, highlighting the sequential action of glycosyltransferases GtfB, GtfA, and GtfC.

Biochemical and Structural Characterization of GtfA

GtfA is a regiospecific glycosyltransferase that plays a pivotal, non-interchangeable role in the chloroeremomycin/chloroorienticin C pathway. Its characterization has been central to understanding the complete enzymatic assembly of this potent antibiotic.

Enzymatic Function and Substrate Specificity

GtfA catalyzes the transfer of an L-4-epi-vancosamine sugar from the activated sugar donor, dTDP-β-L-4-epi-vancosamine, to a specific site on the glycopeptide acceptor.[1] A critical aspect of its function is its substrate preference. GtfA exhibits maximal activity on the monoglucosylated intermediate, desvancosaminyl vancomycin (DVV), which is the product of the preceding GtfB-catalyzed reaction.[1][5] This substrate preference establishes the kinetic order of the glycosylation sequence (GtfB → GtfA → GtfC).

The specific reaction catalyzed by GtfA is:

Desvancosaminyl Vancomycin (DVV) + dTDP-L-4-epi-vancosamine → Chloroorienticin B + dTDP

This reaction results in the formation of the diglycosylated intermediate, chloroorienticin B.[1]

Regiospecificity: A Tale of Two Sites

One of the most intriguing aspects of the chloroeremomycin glycosylation is the regiospecificity demonstrated by GtfA and GtfC. Both enzymes transfer the exact same sugar moiety (L-4-epi-vancosamine) to the same acceptor molecule (DVV for GtfA, and the product of GtfA for GtfC). However, they target distinct hydroxyl groups. GtfA specifically glycosylates the benzylic hydroxyl group of the β-OH-Tyr-6 residue of the heptapeptide core.[1][5] In contrast, GtfC targets the C2-hydroxyl of the glucose moiety previously attached by GtfB.[5] This exquisite control of regiospecificity by two structurally homologous enzymes highlights the evolutionary sophistication of antibiotic biosynthetic pathways.

Kinetic Properties

In vitro enzymatic assays have been crucial for defining the operational parameters of GtfA. These studies provide quantitative data that inform our understanding of the enzyme's efficiency and preferred reaction conditions.

ParameterValueSource
Optimal pH 7.5[1]
Maximal Velocity (Vmax) 2.3 per minute[1]
Sugar Donor dTDP-β-L-4-epi-vancosamine[1]
Preferred Acceptor Desvancosaminyl Vancomycin (DVV)[1][5]
Table 1: Key kinetic and substrate parameters for the GtfA glycosyltransferase.
Structural Insights

The crystal structure of a GtfA homolog complexed with its glycopeptide acceptor has provided the first direct visualization of acceptor substrate binding in the GT-B superfamily of glycosyltransferases.[5] This structural data reveals the molecular basis for its substrate recognition and offers a framework for understanding how it achieves its distinct regiospecificity compared to GtfC. The structure shows how GtfA positions the DVV substrate to present the β-OH-Tyr-6 residue to the active site, facilitating the targeted transfer of the epi-vancosamine sugar.

Methodologies for the Functional Analysis of GtfA

The characterization of GtfA relies on a suite of established biochemical and analytical techniques. The following protocols provide a framework for the expression, purification, and functional assay of GtfA, forming a self-validating system for its study.

Protocol: Heterologous Expression and Purification of GtfA

This protocol describes the generation of recombinant GtfA, a prerequisite for in vitro characterization. The choice of an E. coli expression system is common due to its rapid growth and well-established genetic tools, though other systems like HEK293 cells can be used for complex eukaryotic proteins.[6][7]

Objective: To produce and purify soluble, active GtfA enzyme.

  • Gene Cloning:

    • Amplify the gtfA gene from the genomic DNA of Amycolatopsis orientalis.

    • Clone the amplified gene into a suitable expression vector (e.g., pET series) containing an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

  • Transformation:

    • Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Incubate the culture at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

    • Lyse the cells using sonication or a French press on ice.

  • Purification:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin).

    • Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged GtfA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Quality Control:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme in a suitable buffer with glycerol at -80°C.

Protocol: In Vitro GtfA Activity Assay and Product Analysis

This protocol outlines the setup of the enzymatic reaction and the subsequent analysis to confirm GtfA activity. The causality is direct: if active GtfA is present with its correct substrates, the product (chloroorienticin B) will be formed, which can be detected by its unique retention time in HPLC and its specific mass in mass spectrometry.[1][5]

Experimental_Workflow step1 Step 1: Reaction Setup - Purified GtfA - DVV (Acceptor) - dTDP-L-4-epi-vancosamine (Donor) - Buffer (pH 7.5) step2 Step 2: Incubation Incubate at optimal temperature (e.g., 30°C) for a defined time period. step1->step2 step3 Step 3: Reaction Quenching Stop the reaction (e.g., by adding methanol or acid). step2->step3 step4 Step 4: HPLC Analysis Inject sample into HPLC system. Monitor for a new product peak. step3->step4 step5 Step 5: Mass Spectrometry Collect the new peak from HPLC. Analyze by MALDI-TOF MS to confirm the mass of Chloroorienticin B. step4->step5 result Result Confirmation - New HPLC peak observed. - Mass corresponds to M+H+ ≈ 1450.3. step5->result

Figure 2: Experimental workflow for the in vitro assay and analysis of GtfA glycosyltransferase activity.

Detailed Steps:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5):

      • Purified GtfA enzyme (e.g., 1-5 µM)

      • DVV acceptor substrate (e.g., 100-200 µM)

      • dTDP-L-4-epi-vancosamine donor substrate (e.g., 200-500 µM)

    • Include a negative control reaction lacking the GtfA enzyme.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a period ranging from 30 minutes to several hours.

  • Reaction Termination:

    • Quench the reaction by adding an equal volume of cold methanol or another organic solvent.

    • Centrifuge to pellet the precipitated enzyme and other insoluble material.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Use a C18 column with a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a specific wavelength (e.g., 280 nm).

    • Compare the chromatogram of the reaction mixture to the negative control. The formation of chloroorienticin B will be indicated by the appearance of a new peak with a distinct retention time.[1][5]

  • Mass Spectrometry Confirmation:

    • Collect the fraction corresponding to the new HPLC peak.

    • Analyze the collected fraction by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • The presence of a compound with a mass-to-charge ratio (m/z) corresponding to the expected mass of chloroorienticin B (M+H+ ≈ 1450.3) confirms the identity of the product.[1]

Significance in Drug Development

Understanding the function of GtfA and other glycopeptide glycosyltransferases is not merely an academic exercise. It opens the door to powerful chemoenzymatic and synthetic biology approaches for creating novel antibiotics.[3][8] By leveraging the relaxed substrate specificity that some GTs exhibit, it is possible to introduce unnatural sugar moieties onto the glycopeptide scaffold.[8] This "glycorandomization" can lead to the generation of new GPA derivatives with potentially improved properties, such as:

  • Enhanced activity against vancomycin-resistant strains (VRE, VRSA).

  • Improved pharmacokinetic profiles.

  • Reduced toxicity.

The detailed biochemical and structural knowledge of GtfA provides a rational basis for enzyme engineering efforts aimed at altering its substrate specificity to accept novel sugar donors, thereby expanding the toolkit for creating next-generation glycopeptide antibiotics.

Conclusion

The glycosyltransferase GtfA is a highly specific and essential enzyme in the biosynthesis of the glycopeptide antibiotic chloroorienticin C. It performs the second of three sequential glycosylation steps, precisely attaching an L-4-epi-vancosamine sugar to the β-OH-Tyr-6 residue of the monoglucosylated aglycone. Its strict substrate preference and regiospecificity are critical for the correct assembly of the final antibiotic. The elucidation of its function through rigorous biochemical assays and structural biology provides a blueprint for harnessing its catalytic power in synthetic biology and chemoenzymatic approaches, paving the way for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Zhen, Z., et al. (2012). Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin. Proceedings of the National Academy of Sciences, 100(16), 9238–9243. [Link]

  • Mulichak, A. M., et al. (2003). Structure of the TDP-epi-vancosaminyltransferase GtfA from the chloroeremomycin biosynthetic pathway. Proceedings of the National Academy of Sciences, 100(16), 9238–9243. [Link]

  • Marcone, G. L., et al. (2018). Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides. Frontiers in Microbiology, 9, 2378. [Link]

  • Le, T. T. T., et al. (2020). Streamlining assays of glycosyltransferases activity using in vitro GT-array (i-GT-ray) platform: Application to family GT37 fucosyltransferases. Scientific Reports, 10(1), 1-14. [Link]

  • Kumar, P., et al. (2023). Role of glycosyltransferases in the biosynthesis of antibiotics. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Glycopeptide antibiotic. Wikipedia, The Free Encyclopedia. [Link]

  • De-la-Rosa, V., et al. (2019). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase. Angewandte Chemie International Edition, 58(41), 14592-14596. [Link]

  • Losey, H. C., et al. (2002). A Systematic Investigation of the Synthetic Utility of Glycopeptide Glycosyltransferases. Journal of the American Chemical Society, 124(17), 4682–4690. [Link]

  • Ade, C., et al. (2014). In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein. ResearchGate. [Link]

  • UniProt Consortium. (n.d.). Glycosyltransferase GtfC - Amycolatopsis orientalis (Nocardia orientalis). UniProt. [Link]

  • Amos, R. A., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Cell Biology, 160, 229-253. [Link]

  • BellBrook Labs. (2019). Using a Glycosyltransferase Activity Assay to Study Glycosylation and the Function of GTs. BellBrook Labs. [Link]

  • Greule, A., et al. (2018). Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. Beilstein Journal of Organic Chemistry, 14, 2338-2347. [Link]

  • Ibrahim, R., et al. (2020). Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases. Molecules, 25(6), 1449. [Link]

  • Amos, R. A., et al. (2020). Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. PubMed. [Link]

Sources

Exploratory

Chloroorienticin C (CAS 118373-82-3): Structural Profiling, Physicochemical Properties, and Enzymatic Reconstitution

Executive Summary Chloroorienticin C is a highly complex, intermediate glycopeptide antibiotic belonging to the vancomycin class. Originally isolated from the fermentation broth of 1 (strain PA-45052), this molecule serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chloroorienticin C is a highly complex, intermediate glycopeptide antibiotic belonging to the vancomycin class. Originally isolated from the fermentation broth of 1 (strain PA-45052), this molecule serves as a critical node in the biosynthetic pathway of chloroeremomycin[1]. For drug development professionals and analytical chemists, understanding the physical properties and enzymatic kinetics of chloroorienticin C provides fundamental insights into the rational design of next-generation, resistance-breaking antibiotics.

Structural Architecture & Physicochemical Profile

Chloroorienticin C is structurally defined by a cross-linked, non-ribosomal heptapeptide aglycone core (aglucovancomycin) that is mono-glycosylated. Unlike fully mature glycopeptides that feature multiple sugar appendages, chloroorienticin C possesses only a single2 attached to the β-hydroxyl group of the Tyrosine-6 (Tyr6) residue[2].

This specific structural configuration dictates its physical and chromatographic behavior. The presence of two chlorine atoms on the aromatic rings of the aglycone enhances its lipophilicity, while the cationic primary amine on the vancosamine sugar and the N-terminus impart a strong [].

Quantitative Physicochemical Data
PropertyValue
Chemical Name Chloroorienticin C
CAS Registry Number 5[5]
Molecular Formula C60H65Cl2N9O19[5]
Average Molecular Weight ~1287.1 Da[2]
Measured Mass ([M+H]+) 1287.5 – 1288.1 Da[2]
Source Organism Amycolatopsis orientalis PA-45052[1]
Structural Class 6[6]
Glycosylation Profile Aglycone core + one 4-epi-vancosamine at β-OH-Tyr6[2]
UV Absorbance Max 280 nm[2]

Biosynthetic Pathway & Enzymatic Kinetics

The biosynthesis of vancomycin-class antibiotics requires precise, regiospecific glycosylation events. In the chloroeremomycin pathway, three glycosyltransferases (GtfA, GtfB, and GtfC) sequentially decorate the cross-linked heptapeptide backbone[2].

Chloroorienticin C is generated when the regiospecific epivancosaminyl transferase, GtfA, acts directly on the unglycosylated aglucovancomycin (AGV) scaffold. However, kinetic analyses reveal that GtfA preferentially acts after GtfB has attached a glucose moiety to residue 4 (forming desvancosaminyl-vancomycin, DVV). When GtfA acts on DVV, it forms chloroorienticin B. The formation of chloroorienticin C from AGV represents an alternative, albeit kinetically slower, branch of the biosynthetic cascade[2].

BiosyntheticPathway AGV Aglucovancomycin (AGV) DVV Desvancosaminyl- vancomycin (DVV) AGV->DVV GtfB (+ UDP-Glc) ChlorC Chloroorienticin C (CAS 118373-82-3) AGV->ChlorC GtfA (+ dTDP-epi-vancosamine) ChlorB Chloroorienticin B DVV->ChlorB GtfA (+ dTDP-epi-vancosamine) ChlorC->ChlorB GtfB (+ UDP-Glc) Chloroeremomycin Chloroeremomycin ChlorB->Chloroeremomycin GtfC (+ dTDP-epi-vancosamine)

Enzymatic glycosylation cascade of the chloroeremomycin pathway.

Preparative Isolation & Analytical Validation

Isolating and reconstituting chloroorienticin C requires a self-validating experimental workflow that tightly controls redox states, pH, and substrate availability. The following protocol details the in vitro enzymatic synthesis and subsequent chromatographic isolation of chloroorienticin C.

Step-by-Step Methodology: Enzymatic Reconstitution & HPLC Isolation
  • Substrate Preparation:

    • Action: Prepare a reaction mixture containing 500 µM Aglucovancomycin (AGV) and 1 mM dTDP-4-epi-vancosamine[2].

    • Causality: Utilizing a 2-fold molar excess of the high-energy nucleotide sugar donor drives the thermodynamic equilibrium toward the fully glycosylated product, compensating for any spontaneous donor hydrolysis in aqueous media.

  • Buffer Formulation:

    • Action: Suspend substrates in a buffer of 75 mM Tris (pH 7.5), 2.5 mM Tris-(2-carboxyethyl)-phosphine (TCEP), 12 mM MgCl2, 1 mg/mL BSA, and 10% (v/v) DMSO[2].

    • Causality: Mg2+ is an essential cofactor that coordinates the diphosphate leaving group of the nucleotide sugar, substantially lowering the activation energy for glycosyl transfer. TCEP maintains a reducing environment to preserve enzyme integrity, while 10% DMSO is critical for solubilizing the highly hydrophobic AGV core without denaturing the GtfA enzyme.

  • Enzymatic Catalysis:

    • Action: Initiate the reaction by adding 10 µM purified GtfA enzyme. Incubate at 37°C for 1–3 hours[2].

    • Causality: At 37°C, GtfA achieves optimal conformational flexibility to access the sterically hindered β-OH of the Tyr6 residue on the aglycone, facilitating the regiospecific transfer of the 4-epi-vancosamine moiety.

  • Reaction Quenching:

    • Action: Terminate the reaction by adding an equal volume of 50:50 Methanol/H2O containing 50 mM ammonium formate (pH 3.5)[2].

    • Causality: The rapid drop in pH protonates key catalytic residues on GtfA, instantly halting reaction kinetics. Methanol acts as a cosolvent to prevent the precipitation of the newly formed amphiphilic glycopeptide.

  • Chromatographic Resolution:

    • Action: Inject the quenched mixture onto a Vydac small-pore C18 HPLC column. Elute using a linear gradient of 5–40% CH3CN in 0.1% trifluoroacetic acid (TFA)/H2O over 20 minutes. Monitor the effluent at 280 nm[2].

    • Causality: TFA acts as a volatile ion-pairing agent. It neutralizes the cationic primary and secondary amines on the glycopeptide backbone, suppressing secondary electrostatic interactions with residual silanols on the silica stationary phase. This ensures sharp, symmetrical peak elution and prevents irreversible adsorption, a common failure mode in glycopeptide purification[].

Chromatographic & Mass Spectrometric Behavior

Glycopeptides inherently present due to their complex amphiphilic nature[].

  • Mass Spectrometry: In Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) analysis, chloroorienticin C reliably exhibits a protonated molecular ion [M+H]+ signal at approximately 1287.5 Da[2]. This exact mass shift validates the protocol, confirming the addition of precisely one 4-epi-vancosamine residue (mass addition of ~143 Da) to the aglycone core.

  • Chromatographic Behavior: The cationic charge of chloroorienticin C causes it to smear across cation-exchange resins if conductivities are not strictly controlled[]. Furthermore, the aglycone core can adsorb irreversibly to silica-based media above a critical pH[]. Therefore, analytical and preparative reversed-phase chromatography must employ acidic modifiers (like 0.1% TFA) to maintain the molecule in a fully protonated, ion-paired state, ensuring predictable retention times. Under these conditions, chloroorienticin C typically elutes later than the more polar, fully glycosylated chloroeremomycin[2].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chloroorienticin C Analytical Reference Standard in Abbreviated New Drug Application (ANDA) Submissions

Abstract The rigorous control of impurities is a cornerstone of generic drug development and is intensely scrutinized by regulatory bodies during the review of Abbreviated New Drug Applications (ANDAs). Chloroorienticin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous control of impurities is a cornerstone of generic drug development and is intensely scrutinized by regulatory bodies during the review of Abbreviated New Drug Applications (ANDAs). Chloroorienticin C, a known process impurity and potential degradant associated with certain glycopeptide antibiotics, requires precise quantification to ensure the safety, quality, and efficacy of the final drug product. This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the establishment, characterization, and application of a Chloroorienticin C analytical reference standard. The protocols herein are designed to meet the stringent requirements set forth by the U.S. Food and Drug Administration (FDA) and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Regulatory Imperative for Impurity Reference Standards

For an ANDA to be successful, the applicant must demonstrate that the generic drug product is pharmaceutically equivalent and bioequivalent to the Reference Listed Drug (RLD). A critical component of this demonstration lies within the Chemistry, Manufacturing, and Controls (CMC) section of the submission, which must include a thorough impurity profile.[1] The FDA and ICH guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and qualification of impurities.[2][3]

Chloroorienticin C (CAS No. 118373-82-3; Molecular Formula: C60H65Cl2N9O19) is a specified impurity related to the chloroorienticin family of compounds, which are structurally similar to glycopeptide antibiotics like vancomycin.[4] As such, its presence in a generic drug substance or product must be monitored and controlled with a validated, stability-indicating analytical method. The foundation of such a method is a well-characterized primary reference standard. Since pharmacopeial standards for every potential impurity are not always available, ANDA sponsors often need to isolate, purify, and comprehensively characterize these materials in-house. This guide provides a systematic approach to this process for Chloroorienticin C.

Part I: Establishing the Chloroorienticin C Analytical Reference Standard

The creation of an in-house reference standard is a multi-step process that transforms an isolated, unknown peak in a chromatogram into a certified material suitable for quantitative analysis. This process ensures the standard has a documented identity, purity, and potency.

Workflow for Reference Standard Establishment

The overall workflow is a systematic progression from isolation to certification, ensuring the final reference material is fit for its intended analytical purpose.

G cluster_0 Isolation & Purification cluster_1 Structural Characterization cluster_2 Certification (Content Assignment) cluster_3 Final Reference Standard Isolation Impurity Isolation (Preparative HPLC) Purification Fraction Collection & Solvent Evaporation Isolation->Purification HRMS HRMS (Confirm Molecular Formula) Purification->HRMS NMR 1D/2D NMR (Elucidate Structure) HRMS->NMR FTIR FTIR (Functional Groups) NMR->FTIR Purity Chromatographic Purity (HPLC, >99.5%) FTIR->Purity MassBalance Mass Balance Calculation (Assign Potency) Purity->MassBalance Water Water Content (Karl Fischer) Water->MassBalance Solvents Residual Solvents (GC-HS) Solvents->MassBalance Residue Non-Volatile Residue (TGA) Residue->MassBalance CRS Certified Reference Standard (CRS) MassBalance->CRS

Caption: Workflow for the isolation, characterization, and certification of a new impurity reference standard.

Protocol 1: Isolation and Purification by Preparative HPLC

Objective: To isolate Chloroorienticin C from a glycopeptide antibiotic drug substance matrix with high purity.

Method Rationale: Preparative reverse-phase HPLC is the method of choice for isolating polar to moderately non-polar impurities like glycopeptides. The method is scaled up from an analytical HPLC method, using a larger column and higher flow rate to process larger quantities of material.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5 grams of the crude glycopeptide drug substance (known to contain Chloroorienticin C) in a minimal amount of the initial mobile phase (e.g., 100 mL of 95:5 Water:Acetonitrile with 0.1% TFA). Sonicate and filter through a 0.45 µm filter.

  • Chromatographic System:

    • Column: C18, 10 µm, 50 x 250 mm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: A time-optimized gradient that provides maximum resolution between the main drug peak and the Chloroorienticin C peak (e.g., 5% to 40% B over 40 minutes).

    • Flow Rate: 50 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 mL per injection.

  • Fraction Collection: Set the fraction collector to trigger based on the slope and threshold of the target Chloroorienticin C peak. Collect the eluent corresponding to this peak across multiple injections.

  • Post-Processing: Pool the collected fractions. Remove the acetonitrile using a rotary evaporator at a temperature below 40°C.

  • Desalting: Lyophilize the remaining aqueous solution to remove water and TFA, yielding the purified Chloroorienticin C as a solid powder. Repeat the lyophilization from pure water if necessary to remove residual TFA.

  • Purity Check: Analyze a small amount of the isolated material using the analytical HPLC method to confirm purity is >98% before proceeding to full characterization.

Protocol 2: Structural Characterization and Identity Confirmation

Objective: To unequivocally confirm the chemical structure of the isolated material as Chloroorienticin C.

Method Rationale: A combination of high-resolution mass spectrometry and nuclear magnetic resonance is required for definitive structural elucidation of complex molecules.[5][6]

Step-by-Step Protocol:

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).

    • Procedure: Dissolve ~0.1 mg of the isolated material in 1 mL of 50:50 Acetonitrile:Water. Infuse directly into the mass spectrometer.

    • Analysis: Acquire the high-resolution mass spectrum in positive ion mode. The observed exact mass of the molecular ion ([M+H]+) should be compared to the theoretical exact mass calculated from the molecular formula (C60H65Cl2N9O19). The mass error should be less than 5 ppm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the isolated material in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Experiments: Acquire a suite of 1D and 2D NMR spectra, including:

      • ¹H NMR

      • ¹³C NMR

      • Correlation Spectroscopy (COSY)

      • Heteronuclear Single Quantum Coherence (HSQC)

      • Heteronuclear Multiple Bond Correlation (HMBC)

    • Analysis: Analyze the spectra to assemble the molecular structure, confirming the peptide backbone, glycosidic linkages, and positions of the chlorine atoms, consistent with a chloroorienticin-type structure.

  • Identity Confirmation: The combined data from HRMS and NMR must be consistent with the structure of Chloroorienticin C. This fully characterized material now serves as the primary standard for identity.

Protocol 3: Purity and Potency Assignment (Certification)

Objective: To assign a precise potency value to the reference standard for use in quantitative analysis.

Method Rationale: The mass balance approach is a widely accepted method for assigning potency. It assumes the material is composed of the main component, water, residual solvents, and non-volatile residue. The potency is calculated by subtracting the percentages of these "impurities" from 100%. The chromatographic purity determines the percentage of the main component relative to other organic impurities.

Step-by-Step Protocol:

  • Chromatographic Purity (HPLC-UV):

    • Use a validated, high-resolution analytical HPLC method (see Section 3.2).

    • Prepare the standard at a concentration of ~1.0 mg/mL.

    • Inject and perform peak area normalization. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Water Content (Karl Fischer Titration):

    • Use a coulometric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the standard (e.g., 10-20 mg) into the titration vessel.

    • Perform the titration in triplicate and calculate the average water content (%).

  • Residual Solvents (GC-Headspace):

    • Use a method compliant with USP <467> Residual Solvents.

    • Screen for solvents used during the isolation and purification process (e.g., acetonitrile).

    • Quantify any solvents present and report the total percentage.

  • Non-Volatile Residue / Inorganic Content (TGA):

    • Use a thermogravimetric analyzer.

    • Heat a sample (5-10 mg) under nitrogen from ambient to ~600°C.

    • The percentage of mass remaining at the end of the analysis represents the inorganic residue.

Potency Calculation:

Potency (%) = Chromatographic Purity (%) × [(100 - Water Content (%) - Residual Solvents (%) - Residue (%)) / 100]

Table 1: Sample Certificate of Analysis for Chloroorienticin C Reference Standard

ParameterMethodResult
Identity HRMS, NMRConforms to structure
CAS Number -118373-82-3
Molecular Formula HRMSC60H65Cl2N9O19
Chromatographic Purity HPLC-UV (Area %)99.8%
Water Content Karl Fischer1.5%
Residual Solvents GC-HS0.1% (Acetonitrile)
Non-Volatile Residue TGA<0.1%
Calculated Potency Mass Balance98.2%
Storage Condition -2-8°C, protected from light
Valid Use Date -March 2028

Part II: Application in ANDA Analytical Testing

Once certified, the Chloroorienticin C reference standard is used to develop and validate a stability-indicating method for its routine control in the drug substance and drug product.

Decision Framework for Impurity Control

The ICH Q3A/B guidelines provide a decision tree for identifying and qualifying impurities based on established thresholds, which are linked to the maximum daily dose (MDD) of the drug.[7][8]

G start Degradation Product Detected in Stability Study threshold Exceeds Identification Threshold? (e.g., 0.10%) start->threshold identify Structural Identification Required (MS, NMR) threshold->identify Yes no_action Control as Unspecified Impurity Below ID Threshold threshold->no_action No qualify_threshold Exceeds Qualification Threshold? (e.g., 0.15%) identify->qualify_threshold literature Is Level Justified by Scientific Literature or RLD Data? qualify_threshold->literature Yes spec Set Specification for Impurity qualify_threshold->spec No safety_data Generate Safety Data (Toxicology Studies) reduce Reduce Level Below Threshold (e.g., modify formulation, packaging) safety_data->reduce Alternative safety_data->spec literature->safety_data No literature->spec Yes reduce->spec

Caption: ICH Q3B(R2) decision tree for identification and qualification of a degradation product.

Protocol 4: Validated Quantitative HPLC-UV Method

Objective: To accurately quantify Chloroorienticin C in a glycopeptide drug substance and drug product using the certified reference standard.

Method Rationale: A gradient reverse-phase HPLC method with UV detection is the standard for analyzing glycopeptide antibiotics and their impurities, offering the necessary specificity and sensitivity.[9][10] The method must be fully validated according to ICH Q2(R1) to be acceptable for regulatory submissions.

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • Column: High-resolution C18, 2.7 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.05 M Sodium Phosphate Buffer, pH 3.2

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 35% B over 30 minutes, then a 5-minute wash at 90% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Stock Standard (S1): Accurately weigh ~10 mg of the Chloroorienticin C reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water. (Concentration ≈ 100 µg/mL).

    • Working Standard (S2): Dilute 1.0 mL of S1 to 100 mL with water. (Concentration ≈ 1.0 µg/mL). Note: The concentration of S2 should be close to the impurity specification limit (e.g., 0.1% of the drug substance concentration).

  • Sample Preparation (Drug Substance):

    • Accurately weigh ~100 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with water. (Concentration ≈ 1.0 mg/mL or 1000 µg/mL).

  • Sample Preparation (Drug Product - e.g., Lyophilized Powder for Injection):

    • Reconstitute the contents of one vial with the specified volume of water.

    • Transfer a volume equivalent to 100 mg of the active ingredient into a 100 mL volumetric flask. Dilute to volume with water.

  • System Suitability:

    • Inject the Working Standard (S2) five times. The %RSD of the peak area must be ≤ 2.0%.

    • Inject a system suitability solution (containing both the drug substance and a spike of Chloroorienticin C) to demonstrate adequate resolution (>2.0) between the main peak and the impurity peak.

  • Calculation:

    • Calculate the percentage of Chloroorienticin C in the sample using the following formula:

    % Impurity = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × (Potency_Standard / 100) × 100

Method Validation Summary:

The analytical method must be validated to demonstrate its suitability for its intended purpose.

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To show the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradants, matrix).Peak purity index > 0.999. No interference at the retention time of Chloroorienticin C in placebo and forced degradation samples. Resolution > 2.0 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit.
Range The concentration interval over which the method is precise, accurate, and linear.From LOQ to 150% of the specification limit (e.g., if spec is 0.15%, range is LOQ to 0.225%).
Accuracy To demonstrate the closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 50%, 100%, 150% of spec limit).
Precision
RepeatabilityTo show precision under the same operating conditions over a short interval.%RSD ≤ 5.0% for six replicate sample preparations at 100% of the specification limit.
Intermediate PrecisionTo show precision within-laboratory variations (different days, analysts, equipment).%RSD ≤ 10.0% for results from two different analysts on two different days.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) and accuracy must meet acceptance criteria at the LOQ concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met. Results should not significantly change when parameters like pH (±0.2), column temp (±5°C), and flow rate (±10%) are varied.

Conclusion

The successful submission of an ANDA for a complex drug product like a glycopeptide antibiotic hinges on meticulous analytical control. The availability of a well-characterized analytical reference standard for specified impurities such as Chloroorienticin C is not merely a recommendation but a regulatory necessity. By following the systematic protocols outlined in this guide for the isolation, structural elucidation, certification, and application of the Chloroorienticin C reference standard, analytical development laboratories can build a robust data package that demonstrates a comprehensive understanding and control of product quality, thereby streamlining the regulatory review process and accelerating the path to market.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ResolveMass Laboratories Inc. (2026). Analytical Requirements for ANDA Submissions. [Link]

  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Liao, H. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • NextSDS. (n.d.). chloroorienticin C — Chemical Substance Information. [Link]

  • FDA. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]

  • Pharma Tutor. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • PMDA. (2006). Q3B(R2) Impurities in New Drug Products. Pharmaceuticals and Medical Devices Agency. [Link]

  • de Moraes, A. C. F., et al. (2020). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC. [Link]

  • Saini, B., et al. (2014). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroorienticin A. PubChem. [Link]

  • Pharmaffiliates. (2025). Specialty Impurity Standards in 2025: A Practical Guide for R&D and QC Laboratories. [Link]

  • BORKA, L., et al. (2022). Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Vancomycin. PubChem. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Journal of Applied Pharmaceutical Sciences. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. (n.d.). Identities of vancomycin impurities. [Link]

  • Preprints.org. (n.d.). Recent Trends in Analytical Detection of Impurities in the Drug Substances. [Link]

  • MDPI. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]

  • Williams, R. L., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PMC. [Link]

  • Thaker, A. A., et al. (2025). Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins. PMC. [Link]

  • SynZeal. (n.d.). Vancomycin EP Impurity I. [Link]

  • PubMed. (n.d.). Teicoplanin in the treatment of infections by staphylococci, Clostridium difficile and other gram-positive bacteria. [Link]

  • electronic medicines compendium (emc). (2026). Teicoplanin 400mg powder for solution for injection/infusion or oral solution vials - Summary of Product Characteristics (SmPC). [Link]

  • ResearchGate. (2011). Synthesis and characterization of chlorin based anticancer drug conjugate. [Link]

  • PMC. (2025). Pharmacokinetic/pharmacodynamic parameters of teicoplanin for predicting clinical outcome of glycopeptide-susceptible Enterococcus faecium bacteraemia. [Link]

  • PMC. (n.d.). Clinical practice guidelines for therapeutic drug monitoring of teicoplanin. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis and structural characterization of highly chlorinated C70, C70Cl28. [Link]

Sources

Application

MALDI-TOF mass spectrometry of chloroorienticin C

Application Note: High-Resolution MALDI-TOF Mass Spectrometry of Chloroorienticin C Executive Summary & Scientific Context Chloroorienticin C is a highly specialized glycopeptide antibiotic belonging to the vancomycin fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution MALDI-TOF Mass Spectrometry of Chloroorienticin C

Executive Summary & Scientific Context

Chloroorienticin C is a highly specialized glycopeptide antibiotic belonging to the vancomycin family. Originally isolated from the rare actinomycete genus Amycolatopsis orientalis, it serves as a critical intermediate in the biosynthesis of more complex glycopeptides like chloroeremomycin [1, 2]. Structurally, chloroorienticin C consists of a cross-linked heptapeptide aglycone (AGV) backbone decorated with a single 4-epi-vancosamine sugar moiety, and it contains two distinct chlorine atoms.

For researchers and drug development professionals, accurately characterizing the glycosylation state and structural integrity of this molecule is paramount. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the gold standard for this analysis. This application note details a robust, self-validating MALDI-TOF MS protocol specifically optimized to prevent in-source decay (ISD) of the labile glycosidic bonds while leveraging the unique isotopic signature of the molecule's halogens for absolute confirmation.

Methodological Rationale: The Causality of Experimental Choices

As an application scientist, it is crucial to understand why specific parameters are chosen, rather than merely following a recipe.

  • Matrix Selection (The "Cool" Plume): Glycopeptides are notorious for losing their sugar moieties during ionization. We explicitly select 2,5-Dihydroxybenzoic acid (DHB) over α-Cyano-4-hydroxycinnamic acid (CHCA). DHB crystallizes into a structure that absorbs laser energy and sublimates into a "cooler" expanding gas plume. This soft ionization prevents the thermal cleavage of the 4-epi-vancosamine group from the aglycone core.

  • Reflectron Mode: Linear TOF provides high sensitivity but poor resolution. Because chloroorienticin C contains two chlorine atoms, it exhibits a highly diagnostic isotopic pattern. We must use Reflectron Positive Ion Mode to achieve the isotopic resolution necessary to visualize the 35 Cl and 37 Cl distributions.

  • Self-Validating Isotopic Signature: Chlorine naturally exists as 35 Cl (75%) and 37 Cl (25%). A molecule with two chlorine atoms will display a characteristic M, M+2, and M+4 peak cluster in a precise 9:6:1 ratio . If a peak at the expected mass lacks this exact isotopic distribution, it is an isobaric contaminant, not chloroorienticin C.

Analyte Properties & Quantitative Data

Understanding the mass shifts associated with the glycosyltransferase (GtfA, GtfB, GtfC) enzymatic cascade is essential for interpreting the MS spectra [1]. The table below summarizes the quantitative mass data for chloroorienticin C and its direct biosynthetic relatives.

Table 1: Mass Spectrometry Data for Chloroorienticin C and Related Glycopeptides

AnalyteChemical FormulaGlycosylation StateCalculated [M+H]⁺Observed [M+H]⁺
Vancomycin Aglycone (AGV) C₅₁H₅₁Cl₂N₉O₁₆None (Aglycone core)1144.31144.2
Chloroorienticin C C₆₀H₆₅Cl₂N₉O₁₉1 × 4-epi-vancosamine1288.11287.5
Chloroorienticin B C₆₆H₇₅Cl₂N₉O₂₄1 × 4-epi-vancosamine, 1 × glucose1450.31450.2
Chloroeremomycin C₇₃H₈₉Cl₂N₁₀O₂₆2 × 4-epi-vancosamine, 1 × glucose1592.41592.9

Note: The addition of the 4-epi-vancosamine sugar by the GtfA enzyme corresponds to a mass shift of +143 Da.

Pathway AGV AGV (Aglycone) m/z ~1144 GtfA GtfA Enzyme (Glycosyltransferase) AGV->GtfA Acceptor ChloroC Chloroorienticin C [M+H]+ = 1288.1 GtfA->ChloroC Regiospecific Glycosylation dTDP dTDP-4-epi-vancosamine (Sugar Donor) dTDP->GtfA Donor

Enzymatic synthesis of chloroorienticin C from AGV via GtfA-mediated glycosylation.

Experimental Protocol: Step-by-Step Methodology

Reagent Preparation
  • Matrix Solution: Dissolve 10 mg of DHB in 1 mL of TA50 solvent (50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Trifluoroacetic acid). Vortex for 1 minute and sonicate for 5 minutes. Critical: Ensure no undissolved crystals remain, as they will cause heterogeneous spotting.

  • Analyte Solution: Reconstitute the chloroorienticin C sample in 10% Acetonitrile/90% Water to a final concentration of 1 mg/mL (approx. 1 µM).

  • Calibration Standard: Prepare a peptide calibration standard mix (e.g., Angiotensin II, Substance P, Bombesin, ACTH) covering the m/z 1000–2000 range.

Sample Spotting (Dried Droplet Method)
  • Mix the Analyte Solution and the Matrix Solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Pipette 1.0 µL of the mixture onto a polished steel MALDI target plate.

  • Pipette 1.0 µL of the calibration standard onto an adjacent calibration spot.

  • Allow the spots to dry completely at room temperature.

    • Observation Check: A successful DHB spot will form a crystalline ring with needle-like structures at the perimeter. The analyte concentrates within these crystals.

Data Acquisition Parameters
  • Load the target plate into the MALDI-TOF mass spectrometer (e.g., Bruker Autoflex or equivalent).

  • Ionization Mode: Positive Ion.

  • Analyzer Mode: Reflectron (Target resolution > 10,000 FWHM).

  • Laser Settings: Nd:YAG (355 nm) or N2 (337 nm). Start at the threshold energy (usually 25-30% of maximum) and slowly increase until the base peak (m/z 1288.1) resolves clearly.

  • Mass Range: m/z 1000 to 2000.

  • Accumulation: Accumulate 500 to 1000 laser shots per spectrum, rastering across the crystalline rim of the spot to account for spatial heterogeneity.

MS_Workflow N1 Sample Prep (Analyte + DHB) N2 Target Spotting (Dried Droplet) N1->N2 N3 MALDI-TOF MS (Reflectron Mode) N2->N3 N4 Data Analysis (Isotope Pattern) N3->N4

Workflow for MALDI-TOF MS analysis of chloroorienticin C using the dried droplet method.

Data Interpretation & Troubleshooting (Self-Validating System)

To ensure the scientific integrity of the result, the acquired spectrum must pass the following self-validation checks:

  • Primary Peak Verification: Locate the monoisotopic peak at m/z 1288.1 .

  • Isotope Ratio Check (The Cl₂ Signature): Examine the peaks at m/z 1288.1, 1290.1, and 1292.1. They must visually represent a 9:6:1 intensity ratio. If the peak at 1290.1 is missing or highly disproportionate, the signal is a false positive.

  • In-Source Decay (ISD) Monitoring: Look for a fragment peak at m/z 1144.3 (the AGV aglycone). If the intensity of m/z 1144 is greater than 15% of the parent m/z 1288 peak, your laser energy is too high, causing the 4-epi-vancosamine bond to break during ionization. Action: Lower the laser power by 5% and re-acquire.

  • Adduct Formation: Glycopeptides readily coordinate with alkali metals. Look for [M+Na]⁺ at m/z 1310.1 and [M+K]⁺ at m/z 1326.1. While normal, excessive adduction suppresses the [M+H]⁺ signal. Action: If sodium adduction dominates, wash the target spot with 1 µL of cold 0.1% TFA water for 2 seconds, then wick away with a pipette tip before analysis.

References

  • Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. Molecules / MDPI. URL:[Link]

Method

Application Note: Enzymatic Reconstitution Protocol for Chloroorienticin C

The Biochemical Logic of Glycopeptide Tailoring The chemoenzymatic synthesis of glycopeptide antibiotics (GPAs) represents a critical frontier in developing next-generation therapeutics against resistant pathogens like v...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Logic of Glycopeptide Tailoring

The chemoenzymatic synthesis of glycopeptide antibiotics (GPAs) represents a critical frontier in developing next-generation therapeutics against resistant pathogens like vancomycin-resistant Enterococci (VRE). The structural diversity of GPAs, such as chloroeremomycin and vancomycin, is largely dictated by post-assembly tailoring enzymes, specifically glycosyltransferases (GTs), which decorate the cross-linked heptapeptide aglycone with specific sugar moieties[1].

The enzyme GtfA (EC 2.4.1.311) is a regiospecific epivancosaminyl transferase naturally responsible for transferring L-4-epi-vancosamine to the β -OH-Tyr6 residue of desvancosaminyl-vancomycin (DVV) to form chloroorienticin B[2]. However, GtfA exhibits substrate flexibility. By strategically withholding the glucosyltransferase GtfB (which normally converts the aglycone to DVV), researchers can force GtfA to act directly on the unglucosylated heptapeptide aglycone (AGV). This in vitro redirection yields chloroorienticin C , a monoglycosylated GPA analog[1]. Understanding and reconstituting this specific reaction provides a blueprint for engineering novel GPA scaffolds.

Pathway Architecture

Pathway AGV Aglucovancomycin (AGV) DVV Desvancosaminyl- vancomycin (DVV) AGV->DVV GtfB + dTDP-glucose (Natural Pathway) ChlorC Chloroorienticin C (Target Product) AGV->ChlorC GtfA + dTDP-epi-vancosamine (In Vitro Reconstitution) ChlorB Chloroorienticin B (Natural Intermediate) DVV->ChlorB GtfA + dTDP-epi-vancosamine (High Activity)

Figure 1. GtfA-mediated glycosylation pathways demonstrating chloroorienticin C formation.

Preparative Foundations: Materials & Reagents

To execute this protocol, the following highly purified components are required:

  • Acceptor Substrate: Aglucovancomycin (AGV), generated via controlled acid hydrolysis of vancomycin (trifluoroacetic acid/H₂O)[1].

  • Sugar Donor: dTDP- β -L-4-epi-vancosamine (chemically synthesized from 4-O-Ac-3-N-Cbz-epi-vancosamine)[1].

  • Enzyme: Recombinant GtfA (C-terminal His₆-tagged), expressed in E. coli and purified via Ni-NTA affinity chromatography[2].

  • Reaction Buffer Components: Tris-HCl, Tris-(2-carboxyethyl)-phosphine (TCEP), MgCl₂, Bovine Serum Albumin (BSA), and Dimethyl Sulfoxide (DMSO)[1].

In Vitro Reconstitution Workflow

Workflow cluster_0 Phase 1: Substrate & Enzyme Preparation AGV Prepare AGV (Acid Hydrolysis of Vancomycin) Reaction Phase 2: In Vitro Glycosylation 37°C, 1-3 h Buffer: Tris, TCEP, MgCl2, BSA, DMSO AGV->Reaction Donor Synthesize Sugar Donor (dTDP-4-epi-vancosamine) Donor->Reaction Enzyme Purify GtfA Enzyme (Ni-NTA Affinity Chromatography) Enzyme->Reaction Quench Phase 3: Reaction Quenching 50:50 MeOH/H2O (pH 3.5) Reaction->Quench Analysis Phase 4: Product Characterization RP-HPLC & MALDI-TOF MS Quench->Analysis

Figure 2. Experimental workflow for the in vitro enzymatic reconstitution of chloroorienticin C.

Step-by-Step Methodology & Causality

Step 1: Buffer Preparation Prepare the master reaction buffer to final concentrations of 75 mM Tris (pH 7.5), 2.5 mM TCEP, 12 mM MgCl₂, and 1 mg/mL BSA[1].

  • Causality: TCEP is a potent reducing agent that prevents the formation of aberrant intermolecular disulfide bonds in GtfA, maintaining its active conformation. MgCl₂ is an essential divalent cation cofactor that coordinates the diphosphate leaving group of the dTDP-sugar donor, facilitating nucleophilic attack by the AGV hydroxyl group[1]. BSA prevents the low-concentration enzyme from non-specifically adsorbing to the plastic walls of the reaction vessel.

Step 2: Substrate Solubilization Dissolve the AGV acceptor substrate in pure DMSO before adding it to the aqueous buffer. The final reaction volume should contain 10% (vol/vol) DMSO[1].

  • Causality: The unglucosylated heptapeptide aglycone (AGV) is highly hydrophobic and prone to aggregation in purely aqueous environments. The 10% DMSO ensures the substrate remains soluble and sterically accessible to the enzyme's active site[1].

Step 3: Reaction Initiation In a microcentrifuge tube, combine the buffer, 500 μM AGV, and 1 mM dTDP-4-epi-vancosamine. Initiate the reaction by adding 10 μM of purified GtfA[1]. Incubate the mixture at 37°C for 1 to 3 hours.

  • Causality: Because AGV is a suboptimal substrate for GtfA compared to its natural substrate (DVV), a relatively high enzyme concentration (10 μM) and an extended incubation time are required to drive the equilibrium toward chloroorienticin C formation[2][3].

Step 4: Reaction Quenching Halt the reaction by adding an equal volume (e.g., 100 μL to a 100 μL reaction) of a 50:50 Methanol/H₂O solution containing 50 mM ammonium formate adjusted to pH 3.5[1].

  • Causality: The sudden drop to an acidic pH rapidly denatures GtfA, immediately halting catalysis. Methanol ensures that the newly formed, hydrophobic chloroorienticin C remains fully solubilized for downstream chromatographic analysis[1].

Step 5: Chromatographic Analysis Analyze the quenched reaction mixture via Reverse-Phase HPLC using a Vydac small-pore C18 column. Run a gradient of 5–40% CH₃CN in 0.1% Trifluoroacetic acid (TFA)/H₂O over 20 minutes, monitoring absorbance at 280 nm[1].

  • Causality: Small-pore C18 columns provide the superior theoretical plate count necessary to resolve structurally massive, nearly identical glycopeptide intermediates that differ by only a single 143 Da sugar moiety[1].

Analytical Validation & Data Interpretation

Successful reconstitution is verified by shifts in HPLC retention times and confirmed via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Table 1. Quantitative Analytical Parameters for Reconstitution Monitoring [1]

CompoundRole in ReconstitutionRP-HPLC Retention Time (min)Mass (M+H⁺)
Aglucovancomycin (AGV) Acceptor Substrate17.7N/A
Chloroorienticin C Target Product16.71288.1
DVV Positive Control Acceptor13.8N/A
Chloroorienticin B Positive Control Product13.0N/A
Chloroeremomycin Downstream Product12.21592.4

Self-Validating System Design

To ensure absolute trustworthiness of the protocol, the experimental design must be self-validating. Every reconstitution run must include two parallel control reactions:

  • Negative Control (No Enzyme): Contains AGV and the sugar donor but lacks GtfA. This ensures that the 16.7 min HPLC peak is strictly the result of enzymatic catalysis and not spontaneous chemical degradation or background contamination.

  • Positive Control (Natural Substrate): A parallel reaction utilizing 500 μM DVV instead of AGV. Because DVV is the preferred natural substrate for GtfA[1][3], this reaction should rapidly yield chloroorienticin B (13.0 min). If the DVV reaction succeeds but the AGV reaction fails, the researcher can definitively conclude that the enzyme is active, but the specific conditions for the low-activity AGV conversion require optimization (e.g., increasing incubation time or enzyme concentration). If both fail, the integrity of the GtfA batch or the synthesized sugar donor is compromised.

References

  • Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin.
  • Reference to 2.4.1.
  • Information on EC 2.4.1.311 - chloroorienticin B synthase.

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Chloroorienticin C

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Overview Chloroorienticin C is a highly complex glycopeptide antibiotic produced by Amycolatopsis orientalis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Overview

Chloroorienticin C is a highly complex glycopeptide antibiotic produced by Amycolatopsis orientalis. Structurally related to the vancomycin family, it features a rigid, extensively cross-linked heptapeptide core, precise chlorination patterns, and specific glycosidic attachments . Elucidating its 3D architecture—including the critical atropisomerism of its aromatic rings—requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details a self-validating NMR methodology designed to deconvolute the structural and spatial complexities of chloroorienticin C.

Mechanistic Rationale for NMR Modalities

As a Senior Application Scientist, it is critical to understand that experimental parameters in glycopeptide NMR are not arbitrary; they are dictated by the physical chemistry of the molecule.

  • Solvent Causality (DMSO-d6 vs. D2O): Glycopeptides rely on intricate intramolecular hydrogen-bonding networks to stabilize their active "cup-like" conformation. Using D2O causes rapid deuterium exchange, silencing the labile amide (NH) and hydroxyl (OH) protons. DMSO-d6 is specifically chosen because it slows this exchange, allowing the observation of crucial NH-H α scalar couplings and spatial correlations necessary for the sequential peptide walk .

  • Dipolar Relaxation Causality (ROESY vs. NOESY): Chloroorienticin C has a molecular weight of approximately 1.5 kDa. At standard high-field magnetic strengths (e.g., 600 MHz), molecules of this intermediate size exhibit a rotational correlation time ( τc​ ) that pushes the Nuclear Overhauser Effect (NOE) near its zero-crossing point ( ωτc​≈1.12 ). Consequently, standard NOESY spectra often yield vanishingly weak or blank cross-peaks. ROESY (Rotating-frame Overhauser Effect Spectroscopy) utilizes a spin-lock field to probe transverse cross-relaxation, guaranteeing strictly positive cross-peaks regardless of the correlation time .

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocol operates on a Self-Validating Loop : No single structural linkage is accepted without orthogonal confirmation.

Step 2.1: Sample Preparation & Environmental Control
  • Preparation: Dissolve 5–10 mg of high-purity, lyophilized chloroorienticin C in 600 µL of anhydrous DMSO-d6 (99.9% D).

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Equilibration: Allow the sample to equilibrate inside the NMR probe at 298 K for 15 minutes to ensure thermal stability, preventing convection currents that degrade line shape.

Step 2.2: Optimized Acquisition Parameters

The following parameters are optimized for a 600 MHz spectrometer equipped with a cryoprobe.

Table 1: Optimized NMR Acquisition Parameters (600 MHz, 298 K)

ExperimentPulse SequenceSpectral Width (F1/F2)Scans (NS)Relaxation Delay (D1)Mechanistic Purpose
1H 1D zg30 / zgesgp- / 12 ppm642.0 sBaseline mapping; solvent suppression.
TOCSY mlevphpr12 ppm / 12 ppm161.5 sIntra-residue spin system identification (80 ms mixing time).
ROESY roesyphpr12 ppm / 12 ppm322.0 sInter-residue spatial proximity (250 ms spin-lock).
HSQC hsqcedetgpsisp2.2160 ppm / 12 ppm81.5 s1-bond C-H correlations; multiplicity editing.
HMBC hmbcgplpndqf220 ppm / 12 ppm321.5 sLong-range C-H correlations; linkage mapping.
Step 2.3: The Resonance Assignment Workflow

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6 / H2O) Acq 2. NMR Acquisition (1D, TOCSY, HSQC, HMBC, ROESY) Sample->Acq Optimize concentration & lock Spin 3. Spin System Identification (Intra-residue Mapping) Acq->Spin Extract J-couplings & frequencies Seq 4. Sequential Assignment (Inter-residue Walk) Spin->Seq Link via HMBC & ROESY Val 5. Self-Validation (Orthogonal Dataset Check) Seq->Val Cross-verify spatial vs. scalar

Caption: Workflow for the NMR-based structural elucidation of chloroorienticin C.

  • Intra-Residue Mapping (TOCSY & HSQC): Trace the scalar coupling network starting from the highly deshielded amide NH region (7.0–9.5 ppm) through the H α and into the side chains. This isolates the 7 individual amino acid spin systems and the distinct sugar moieties.

  • Inter-Residue Walk (ROESY): Map the dαN​(i,i+1) and dNN​(i,i+1) spatial correlations to sequence the heptapeptide core.

  • The Self-Validating Linkage Check: Assign the glycosidic bonds by correlating the anomeric proton (H-1') of the sugar to the aglycone. Validation Rule: An assignment is only accepted if the through-bond HMBC correlation (H-1' to C-aryl) is orthogonally confirmed by a through-space ROESY cross-peak (H-1' to H-aryl). If the data diverges, the assignment is rejected.

Connectivity AA1 Amino Acid (i) NH H-alpha C=O AA2 Amino Acid (i+1) NH H-alpha C=O AA1->AA2 HMBC (C=O to NH) ROESY (H-alpha to NH) Glycan Glycan H-1' (Anomeric) Ring Protons Glycan->AA1 HMBC (H-1' to C-aryl) ROESY (H-1' to H-aryl)

Caption: Logical NMR connectivity mapping across peptide and glycosidic bonds.

Data Synthesis & Quantitative Mapping

The precise location of the chlorine atoms in chloroorienticin C is deduced by a process of elimination and chemical shift perturbation. Chlorinated aromatic carbons will appear significantly deshielded in the 13C spectrum and will conspicuously lack the HMBC correlations that an attached proton would normally generate.

Table 2: Diagnostic NMR Correlations for Chloroorienticin C

Structural MoietyDiagnostic 1H Shift (ppm)Diagnostic 13C Shift (ppm)Key 2D Correlations (Self-Validating)
Amide Protons (NH) 7.0 - 9.5 (broad d)N/ATOCSY to H α ; ROESY to adjacent NH/H α .
Alpha Protons (H α ) 4.0 - 5.5 (m)50.0 - 65.0HSQC to C α ; HMBC to adjacent C=O.
Anomeric Protons (H-1') 4.5 - 5.5 (d, J=7-8 Hz)95.0 - 105.0HMBC to aglycone C-aryl; ROESY to H-aryl.
Aromatic Protons 6.5 - 7.5 (m)110.0 - 160.0TOCSY within ring; HMBC to cross-linked carbons.
Chloro-substituted C N/A120.0 - 130.0 (quat.)HMBC from adjacent aromatic protons only.

By rigorously applying this self-validating framework, researchers can confidently map the stereochemical and topological realities of chloroorienticin C, bypassing the ambiguities that often plague the structural elucidation of complex natural products.

References

  • Tsuji, N., et al. "New Glycopeptide Antibiotics: II. The Isolation and Structures of Chloroorienticins." Journal of Antibiotics. URL:[Link]

  • Prowse, W.G., et al. "Conformation of A82846B, a Glycopeptide Antibiotic, Complexed with its Cell Wall Fragment: An Asymmetric Homodimer Determined Using NMR Spectroscopy." RCSB Protein Data Bank / Biochemistry. URL:[Link]

  • Song, Z., et al. "Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis." MDPI Microorganisms. URL:[Link]

  • Howard-Jones, A. R., et al. "How To Make a Glycopeptide: A Synthetic Biology Approach To Expand Antibiotic Chemical Diversity." ACS Infectious Diseases. URL:[Link]

Method

Application Notes and Protocols for In Vitro Susceptibility Testing of Chloroorienticin C

Abstract This document provides a detailed protocol for determining the in vitro susceptibility of bacteria to chloroorienticin C, a glycopeptide antibiotic. In the absence of a specific, standardized testing protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for determining the in vitro susceptibility of bacteria to chloroorienticin C, a glycopeptide antibiotic. In the absence of a specific, standardized testing protocol for this compound, the following methodologies are synthesized from the globally recognized standards for glycopeptide susceptibility testing published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents. The protocol emphasizes the principles of accuracy, reproducibility, and self-validation through rigorous quality control.

Introduction and Scientific Rationale

Chloroorienticin C belongs to the orienticin family of glycopeptide antibiotics. These antibiotics primarily exert their bactericidal effect by inhibiting the polymerization of peptidoglycan, a critical component of the bacterial cell wall. The emergence of resistance to frontline glycopeptides, such as vancomycin, necessitates the development and rigorous evaluation of novel compounds like chloroorienticin C.

Determining the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is crucial for understanding the potency and spectrum of activity of a new antibiotic, guiding preclinical development, and establishing a basis for future clinical breakpoints.[1][2]

The protocol detailed herein is based on the broth microdilution method, a gold standard for quantitative susceptibility testing.[3][4] This method is recommended by both CLSI and EUCAST for its efficiency, reproducibility, and suitability for testing a large number of isolates and compounds simultaneously.[5][6][7]

Preliminary Physicochemical Characterization of Chloroorienticin C

Accurate susceptibility testing is predicated on the precise preparation of antibiotic solutions. As a novel compound, the physicochemical properties of chloroorienticin C may not be fully characterized. Therefore, preliminary assessment of its solubility and stability is a critical prerequisite.

Solubility Assessment

The choice of solvent is critical to ensure that the antibiotic is fully dissolved and bioavailable in the test medium.

  • Protocol:

    • Attempt to dissolve a known, small amount (e.g., 10 mg) of chloroorienticin C powder in 1 mL of high-purity, sterile water.

    • If insoluble, attempt dissolution in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can affect bacterial growth.

    • Observe for complete dissolution (no visible particulates). Gentle vortexing or sonication may be applied.

    • The highest concentration at which the compound remains fully dissolved is the stock solution concentration.

Stability in Test Medium

The antibiotic must remain stable and active throughout the incubation period.

  • Protocol:

    • Prepare a solution of chloroorienticin C in the test medium (Cation-Adjusted Mueller-Hinton Broth) at a concentration relevant to the expected MIC range.

    • Incubate this solution under the same conditions as the main experiment (e.g., 35°C for 16-20 hours).

    • At the end of the incubation period, assess the concentration and integrity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration would indicate instability and may require modification of the test conditions.

Core Protocol: Broth Microdilution for MIC Determination

This protocol is harmonized with the principles outlined in CLSI document M07 and EUCAST guidelines.[6][7]

Materials and Reagents
  • Chloroorienticin C powder

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, high-purity water or DMSO (as determined in Section 2.1)

  • Bacterial isolates for testing

  • Quality Control (QC) bacterial strains (see Section 4)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Calibrated pipettes and sterile tips

  • Multi-channel pipette

  • Incubator (35 ± 2°C)

  • Photometric device for standardizing inoculum (recommended)

Preparation of Chloroorienticin C Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of chloroorienticin C in the appropriate solvent. This stock must be at least 10 times the highest concentration to be tested.

  • Intermediate Dilutions: Perform serial two-fold dilutions of the stock solution in sterile CAMHB to create a range of concentrations.

Inoculum Preparation
  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or, more accurately, using a photometric device.[8] A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Preparation and Inoculation
  • Dispense 50 µL of the appropriate intermediate dilutions of chloroorienticin C into the wells of the 96-well plate, creating a two-fold serial dilution across the plate (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).

  • Using a multi-channel pipette, add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

Incubation
  • Cover the plates to prevent evaporation.

  • Incubate at 35 ± 2°C in ambient air for 16-20 hours. For certain organisms like enterococci, a full 24-hour incubation may be necessary to detect resistance to glycopeptides.

MIC Determination
  • Following incubation, examine the plates from the bottom using a reading mirror or by holding them up to a light source.

  • The MIC is the lowest concentration of chloroorienticin C that shows complete inhibition of visible growth. A small, single button of growth at the bottom of the well should be disregarded.

Quality Control (QC) for Assay Validation

A robust QC system is non-negotiable for ensuring the accuracy and reproducibility of susceptibility testing data.[9][10][11]

Recommended QC Strains

The following strains are recommended by CLSI and EUCAST for QC of glycopeptide susceptibility testing and should be included with each test run.[10][12]

QC StrainOrganismRationale
ATCC 29213 Staphylococcus aureusGram-positive control, susceptible to glycopeptides.
ATCC 29212 Enterococcus faecalisControl for enterococcal susceptibility.
ATCC 700603 Klebsiella pneumoniaeGram-negative control to ensure no unexpected activity.
Establishing QC Ranges

For a novel compound like chloroorienticin C, acceptable QC ranges must be established in-house. This is achieved by testing the QC strains on at least 20 separate occasions to determine the mode and range of MIC values. For comparator agents, established QC ranges from CLSI M100 should be used.[1][6]

Table 1: Example QC Ranges for Vancomycin (CLSI M100)

QC StrainVancomycin MIC Range (µg/mL)
S. aureus ATCC 292130.5 - 2
E. faecalis ATCC 292121 - 4

If the MIC for the comparator agent falls outside these ranges, the entire batch of tests must be considered invalid and repeated.

Data Presentation and Interpretation

MIC results should be presented in a clear, tabular format. This allows for easy comparison of the activity of chloroorienticin C against different bacterial species and in relation to comparator agents.

Table 2: Example Data Presentation for Chloroorienticin C Susceptibility

Organism (n=number of isolates)Chloroorienticin C MIC₅₀ (µg/mL)Chloroorienticin C MIC₉₀ (µg/mL)Chloroorienticin C MIC Range (µg/mL)Vancomycin MIC Range (µg/mL)
Staphylococcus aureus (n=50)120.5 - 40.5 - 2
Enterococcus faecalis (n=30)241 - 81 - 4
Enterococcus faecium (Vancomycin-Resistant) (n=20)>64>6432 - >64>256
  • MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.

  • MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Visualized Workflows and Logic

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Prepare Chloroorienticin C Stock Solution P3 Prepare Serial Dilutions of Compound in Plate P1->P3 P2 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Plate with Standardized Bacteria P2->A1 P3->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 R1 Read Plates for Visible Growth A2->R1 R2 Determine and Record MIC R1->R2

Caption: Experimental workflow for broth microdilution MIC testing.

QC_Logic QC_Check Are QC Strain MICs within acceptable range? Result_Valid Experimental Batch is Valid. Report Results. QC_Check->Result_Valid Yes Result_Invalid Experimental Batch is Invalid. Troubleshoot and Repeat. QC_Check->Result_Invalid No

Caption: Quality control validation logic for experimental batches.

References

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. [Link]

  • Quality assessment of glycopeptide susceptibility tests: a European collaborative study. European Glycopeptide Resistance Group - PubMed. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC. [Link]

  • Expert Rules - EUCAST. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. [Link]

  • Disk Diffusion and Quality Control - EUCAST. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. [Link]

  • Quality control of susceptibility testing - CGSpace. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [Link]

  • How to Choose QC Strains for Microbial ID Systems - Microbiologics Blog. [Link]

  • Antimicrobials: spectrum of activity - FOAMid. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Pipeline of Known Chemical Classes of Antibiotics - PMC. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Link]

Sources

Application

chloroorienticin C extraction and purification methods

Application Note: Advanced Extraction and Purification Protocols for Chloroorienticin C Introduction & Mechanistic Overview Chloroorienticin C is a highly potent glycopeptide antibiotic belonging to the vancomycin family...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Purification Protocols for Chloroorienticin C

Introduction & Mechanistic Overview

Chloroorienticin C is a highly potent glycopeptide antibiotic belonging to the vancomycin family. Originally isolated from the fermentation broth of Amycolatopsis orientalis PA-45052[1], it exhibits profound efficacy against Gram-positive pathogens by inhibiting bacterial cell wall biosynthesis. Structurally, it consists of a cross-linked heptapeptide backbone decorated with specific carbohydrate moieties, including the regiospecific addition of 4-epi-vancosamine mediated by the glycosyltransferase GtfA[2].

Isolating Chloroorienticin C from crude fermentation broth presents a significant chromatographic challenge. A. orientalis co-produces a complex suite of structurally analogous congeners (Chloroorienticins A, B, D, and E) that differ only by minor functional group modifications, such as the degree of chlorination or specific sugar appendages[3]. To achieve >98% purity suitable for drug development and structural characterization, a multi-dimensional purification strategy must be employed. This protocol leverages orthogonal physicochemical properties: hydrophobic capture, biomimetic affinity, and reversed-phase high-resolution polishing.

Rationale for the Purification Strategy (The "Why")

As a self-validating system, every step in this workflow is designed with a specific mechanistic purpose and a built-in quality control checkpoint:

  • Macroporous Resin (HP-20) Capture: Fermentation broths are highly dilute and saturated with polar primary metabolites (salts, free sugars, amino acids). Diaion HP-20, a styrene-divinylbenzene copolymer, selectively adsorbs the hydrophobic heptapeptide core of the antibiotic while allowing polar impurities to wash through the void volume[4].

  • Biomimetic Affinity Chromatography (D-Ala-D-Ala): Glycopeptides exert their antibacterial effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors via a highly specific five-hydrogen-bond network. By immobilizing D-Ala-D-Ala onto an agarose matrix, we create a biomimetic affinity column that acts as a molecular sieve, capturing only active glycopeptides and eliminating >90% of non-glycopeptide secondary metabolites[5].

  • Preparative RP-HPLC: While affinity chromatography isolates the entire glycopeptide class, it cannot distinguish between Chloroorienticin C and its congeners (A, B, D, E) because they share the same D-Ala-D-Ala binding pocket. Reversed-phase HPLC resolves these closely related molecules based on the subtle hydrophobic differences imparted by their distinct chlorination and glycosylation patterns[3].

Process Visualization

G A Phase 1: Fermentation & Clarification (Amycolatopsis orientalis broth) B Phase 2: Hydrophobic Capture (Diaion HP-20 Macroporous Resin) A->B C Phase 3: Biomimetic Affinity Chromatography (D-Ala-D-Ala Immobilized Matrix) B->C D Phase 4: High-Resolution Polishing (Preparative RP-HPLC / C18) C->D E Phase 5: Lyophilization (Pure Chloroorienticin C >95%) D->E

Workflow for the extraction and purification of Chloroorienticin C.

Step-by-Step Experimental Protocol

Phase 1: Broth Clarification
  • Harvest: Collect the fermentation broth of Amycolatopsis orientalis (e.g., 100 L) after 120–144 hours of cultivation, when secondary metabolite production plateaus.

  • Centrifugation: Centrifuge the broth at 10,000 × g for 30 minutes at 4°C to pellet the mycelial mass. Glycopeptides are secreted, so the supernatant contains the target molecule.

  • Microfiltration: Pass the supernatant through a 0.45 µm tangential flow filtration (TFF) system to remove residual cellular debris and prevent downstream column fouling.

    • Self-Validation Check: The filtrate should be optically clear. High turbidity indicates incomplete filtration, which will irreversibly blind the HP-20 resin.

Phase 2: Solid-Phase Extraction via HP-20 Resin
  • Column Preparation: Pack a glass column with Diaion HP-20 resin (approx. 1 L resin per 20 L of clarified broth). Equilibrate with 3 column volumes (CV) of deionized water.

  • Loading: Load the clarified broth onto the column at a flow rate of 0.5 CV/hour to ensure sufficient residence time for hydrophobic interaction[4].

  • Desalting Wash: Wash the column with 5 CV of deionized water, followed by 3 CV of 10% aqueous methanol to remove loosely bound polar impurities.

  • Elution: Elute the glycopeptide complex using a step gradient of 50% aqueous methanol. Collect fractions in 1 L increments.

    • Self-Validation Check: Perform a rapid disk-diffusion bioassay using Bacillus subtilis on the flow-through. A lack of inhibition confirms that the column capacity was not exceeded and all active glycopeptides were successfully captured.

Phase 3: D-Ala-D-Ala Affinity Chromatography
  • Sample Preparation: Pool the active fractions from Phase 2 and evaporate the methanol under reduced pressure. Adjust the aqueous concentrate to pH 7.5 using 0.1 M NaOH. Causality note: The hydrogen bond network required for D-Ala-D-Ala binding is optimal at physiological pH and is severely disrupted in acidic conditions[5].

  • Resin Equilibration: Equilibrate an Affi-Gel 10 column immobilized with D-alanyl-D-alanine ligand with 0.1 M ammonium acetate buffer (pH 7.5).

  • Loading & Washing: Load the pH-adjusted sample at 0.2 CV/hour. Wash with 5 CV of the equilibration buffer to remove non-glycopeptide contaminants.

  • Elution: Elute the bound glycopeptides using 0.1 M NH₄OH (pH 10.5). Causality note: The high pH deprotonates the phenolic hydroxyl groups of the antibiotic, inducing electrostatic repulsion that breaks the affinity hydrogen bonds[5].

  • Neutralization: Immediately neutralize the eluate to pH 7.0 with 1 M HCl to prevent base-catalyzed degradation of the peptide backbone.

Phase 4: Preparative Reversed-Phase HPLC
  • Setup: Inject the neutralized affinity pool onto a Preparative C18 column (e.g., 21.2 × 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow linear gradient from 10% B to 30% B over 60 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 236 nm and 280 nm.

  • Fractionation: Chloroorienticin C typically elutes as a distinct peak separated from Chloroorienticin A and B due to its specific mass and polarity profile.

    • Self-Validation Check: Analyze the collected peak via LC-MS. The presence of the characteristic isotopic pattern of chlorine (M and M+2) at the calculated exact mass (m/z ~1288) confirms the identity of Chloroorienticin C[2].

  • Lyophilization: Pool the validated fractions, evaporate the acetonitrile, and lyophilize to yield pure Chloroorienticin C powder.

Quantitative Recovery Data

The following table summarizes the typical mass balance, purity, and yield metrics expected when executing this protocol on a pilot scale.

Purification StepVolume (L)Total Dry Mass (g)Chloroorienticin C Purity (%)Step Yield (%)Overall Yield (%)
1. Clarified Broth 100.0450.02.5100.0100.0
2. HP-20 Eluate 5.035.022.085.085.0
3. D-Ala-D-Ala Pool 1.58.578.580.068.0
4. Prep RP-HPLC 0.25.2> 98.075.051.0

Note: Purity is determined by analytical HPLC peak area integration at 280 nm. Yield is calculated based on the initial titer quantified by LC-MS.

References

  • - Molecules (MDPI) 2. - Journal of Antibiotics (PubMed) 3. - Proceedings of the National Academy of Sciences (PNAS)

  • - ACS Infectious Diseases 5. - Journal of Chromatography A (PubMed)

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Chloroorienticin C Aqueous Stability &amp; Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist overseeing glycopeptide characterization in our Japan-based analytical facilities, I frequently encounter researchers struggling with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist overseeing glycopeptide characterization in our Japan-based analytical facilities, I frequently encounter researchers struggling with the erratic behavior of Chloroorienticin C in aqueous media.

Chloroorienticin C is a complex glycopeptide antibiotic isolated from Amycolatopsis orientalis[1]. Like its structural cousin vancomycin, it is notoriously unstable in standard laboratory buffers. The degradation of this molecule is not a random process; it is a highly predictable, thermodynamically driven set of reactions dictated by pH, concentration, and buffer composition.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these degradation pathways and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Diagnostic Decision Tree: Mechanisms of Degradation

Before adjusting your formulation, you must identify the specific chemical or physical pathway driving the degradation. The diagnostic tree below maps the logical relationship between environmental conditions and the resulting structural failure of Chloroorienticin C.

Pathway Start Chloroorienticin C in Aqueous Solution pH_Low pH < 4.0 Acidic Environment Start->pH_Low pH_Opt pH 4.5 - 5.5 Optimal Range Start->pH_Opt pH_High pH > 6.0 Neutral / Basic Start->pH_High Deg_Low Glycosidic Hydrolysis (Loss of epi-vancosamine) pH_Low->Deg_Low H+ Catalyzed Deg_Phys Hydrophobic Self-Association (Aggregation / Precipitation) pH_Opt->Deg_Phys High Concentration Deg_High Succinimide Intermediate (Deamidation to Iso-aspartate) pH_High->Deg_High OH- / HPO4(2-) Catalyzed Fix_Low Use Acetate Buffer Store at 4°C Deg_Low->Fix_Low Fix_Phys Add 2HPβCD or Mannitol to shield hydrophobic core Deg_Phys->Fix_Phys Fix_High Avoid Phosphate Buffers Lower pH to 5.0 Deg_High->Fix_High

Figure 1: Diagnostic decision tree for Chloroorienticin C degradation pathways and interventions.

Frequently Asked Questions (Troubleshooting Guides)

Q: Why does my Chloroorienticin C degrade so rapidly in Phosphate Buffered Saline (PBS) at pH 7.4?

A: This is a classic case of base-catalyzed deamidation exacerbated by buffer catalysis. At pH > 6.0, the asparagine residue in the glycopeptide core undergoes a nucleophilic attack by the adjacent backbone nitrogen, forming a cyclic succinimide intermediate. This intermediate quickly hydrolyzes into an inactive iso-aspartate degradant. Furthermore, the dibasic phosphate ion ( HPO42−​ ) in PBS acts as a bifunctional acid-base catalyst, significantly accelerating this succinimide formation[2].

  • Actionable Fix: Shift your assay buffer to pH 5.0 using an acetate or citrate buffer. If physiological pH is strictly required for your bioassay, use a non-catalytic Good's buffer like HEPES and prepare solutions immediately before use.

Q: I am detecting a major degradant peak on LC-MS with a mass shift of -143 Da. What is the structural cause?

A: A mass loss of ~143 Da corresponds to the acid-catalyzed hydrolytic cleavage of the epi-vancosamine sugar moiety[3], resulting in a pseudoaglycone derivative. This typically occurs when the formulation pH drops below 4.0. The glycosidic oxygen becomes protonated, leading to the departure of the sugar and the formation of a resonance-stabilized oxocarbenium ion, leaving the aglycone core behind.

  • Actionable Fix: Ensure your reconstitution solvent is not overly acidic. If using 0.1% TFA (pH ~2.0) for HPLC sample prep, do not leave samples in the autosampler at room temperature. Keep the autosampler chilled to 4°C and analyze promptly.

Q: My formulation is at the optimal pH (5.0), yet the solution becomes turbid after 24 hours. Is the drug degrading?

A: You are likely observing physical instability (aggregation) rather than chemical degradation. Glycopeptide antibiotics possess an amphipathic structure and naturally self-associate into back-to-back dimers to enhance their binding affinity to the bacterial target. At high concentrations in aqueous media, these dimers can further aggregate into higher-order oligomers and precipitate[2].

  • Actionable Fix: Introduce steric or thermodynamic stabilizers. Adding 2-hydroxypropyl- β -cyclodextrin (2HP β CD) forms an inclusion complex with the hydrophobic domains of the drug, preventing aggregation[2].

Q: My lyophilized Chloroorienticin C powder turns a light yellowish-red over time and loses efficacy. How can I stabilize it?

A: This discoloration is a hallmark of chemical decomposition driven by residual moisture in the mineral acid salt of the glycopeptide. Even in the solid state, trace water facilitates slow hydrolysis and oxidation[4].

  • Actionable Fix: Co-lyophilize the antibiotic with a water-soluble saccharide excipient. Formulating with at least 0.05 parts by weight of dextran 70 or mannitol restricts the molecular mobility of the glycopeptide, drastically reducing solvent interaction and preventing both discoloration and degradation during long-term storage[4].

Quantitative Degradation Profiles

To assist in formulation planning, the following table summarizes the kinetic drivers and structural consequences of Chloroorienticin C instability.

Environmental ConditionPrimary MechanismMajor DegradantCatalyst / DriverMitigation Strategy
pH < 4.0 Acid-catalyzed hydrolysisPseudoaglycone (-143 Da) H+ ionsAdjust pH to 4.5–5.5; maintain cold storage (4°C).
pH 5.7 - 7.0 Base-catalyzed deamidationIso-aspartate derivative HPO42−​ (Phosphate)Switch to Acetate or HEPES buffer; avoid PBS.
High Conc. (>10 mg/mL) Physical self-associationInsoluble AggregatesHydrophobic interactionsAdd 2HP β CD or Mannitol to shield the core.
Lyophilization / Storage Moisture-induced hydrolysisDiscolored fragmentsResidual water / OxygenCo-lyophilize with Dextran 70 or Sorbitol.

Standard Operating Procedure: Self-Validating Stability Workflow

When testing new formulations, it is critical to use a methodology that proves its own accuracy. The following protocol incorporates a Mass Balance Check —a self-validating step ensuring that apparent chemical degradation is not actually physical precipitation.

Workflow Step1 1. Sample Prep 1 mg/mL in Buffer Step2 2. Thermal Stress 25°C & 40°C Incubation Step1->Step2 Step3 3. Quenching Dilute with 0.1% TFA Step2->Step3 Step4 4. LC-HRMS Quantify Peaks Step3->Step4 Step5 5. Validation Mass Balance Check Step4->Step5

Figure 2: Self-validating experimental workflow for glycopeptide kinetic stability profiling.

Protocol: Forced Degradation and Kinetic Profiling
  • Buffer Selection and Preparation:

    • Action: Prepare a 1 mg/mL solution of Chloroorienticin C in 50 mM Sodium Acetate buffer (pH 5.0).

    • Causality: Acetate provides excellent buffering capacity at pH 5.0 without acting as a bifunctional catalyst (unlike phosphate), isolating the baseline stability of the molecule. Testing at 1 mg/mL prevents physical precipitation from confounding chemical degradation kinetics.

  • Thermal Stress Application:

    • Action: Aliquot the solution into sterile, sealed glass vials. Incubate in parallel at 4°C (Control), 25°C, and 40°C. Pull samples at 0, 24, 48, and 72 hours.

    • Causality: Elevated temperatures accelerate the Arrhenius kinetics of hydrolysis and deamidation, allowing for the calculation of the pseudo-first-order rate constant ( kobs​ ) within a practical timeframe.

  • Reaction Quenching:

    • Action: Immediately upon pulling a timepoint, dilute the sample 1:10 with chilled 0.1% Trifluoroacetic acid (TFA) in water.

    • Causality: Dropping the pH to ~2.0 instantly halts base-catalyzed succinimide formation, "freezing" the degradation profile so it does not continue to degrade while sitting in the autosampler queue.

  • LC-HRMS Analysis:

    • Action: Analyze via High-Resolution Mass Spectrometry (HRMS) coupled with a C18 reversed-phase column. Monitor UV absorbance at 280 nm for quantification and ESI+ for mass identification.

    • Causality: UV 280 nm targets the aromatic rings in the aglycone core, which remain intact during both sugar hydrolysis and deamidation, ensuring uniform response factors for the parent and all degradants.

  • Self-Validation (Mass Balance Check):

    • Action: Calculate the total peak area (Parent + All Degradants) for each timepoint.

    • Causality: The total area must equal 100% (± 5%) of the Time 0 parent peak area. If the total area drops significantly, the drug is physically precipitating or adsorbing to the vial walls. Do not calculate chemical kinetics if mass balance fails.

References

  • Glycopeptide antibiotic drug stability in aqueous solution. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. MDPI. Available at: [Link][1]

  • Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link][3]

  • Stabilized composition of glycopeptide antibiotics (EP0438747A1). Google Patents. Available at:[4]

Sources

Troubleshooting

overcoming chloroorienticin C solubility issues in sample preparation

Welcome to the Technical Support Center Expert guidance for researchers and drug development professionals. Below is our comprehensive troubleshooting guide for overcoming solubility bottlenecks when working with Chloroo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center Expert guidance for researchers and drug development professionals.

Below is our comprehensive troubleshooting guide for overcoming solubility bottlenecks when working with Chloroorienticin C. As a Senior Application Scientist, I have structured this guide not just to tell you what to do, but to explain the chemical causality behind these behaviors, ensuring your sample preparation is robust, reproducible, and self-validating.

Section 1: The Causality of Glycopeptide Solubility

Q1: Why does Chloroorienticin C precipitate so easily in standard aqueous buffers compared to other small molecules? A1: The solubility challenges of Chloroorienticin C stem directly from its complex molecular architecture. Like other members of the vancomycin-family of glycopeptide antibiotics, it features a rigid, cross-linked heptapeptide core decorated with saccharide units (such as epivancosamine) and chlorine atoms[1].

This creates a massive (MW ~1592 g/mol ), amphiphilic molecule with multiple ionizable functional groups, including amines, phenols, and carboxylic acids[1]. At near-neutral pH (pH 6.5–7.5), the molecule approaches its isoelectric point, minimizing its net charge. Without sufficient electrostatic repulsion, the molecules readily engage in strong intermolecular hydrogen bonding and hydrophobic stacking, leading to rapid aggregation and precipitation. To overcome this, we must disrupt the hydrogen bonding network using strong polar aprotic solvents (like DMSO)[2] or alter the ionization state by lowering the pH to protonate the amine groups[3].

Data Summary: Solubility Profile of Chloroorienticin C To guide your solvent selection, refer to the empirical solubility data summarized below:

Solvent SystemEstimated SolubilityApplication Recommendation
100% DMSO > 50 mg/mLOptimal for Master Stocks. Disrupts H-bonding effectively.
100% Methanol ~ 10 - 20 mg/mLGood for intermediate dilutions or extractions.
Water (pH 7.0) < 1 mg/mLNot Recommended . High risk of spontaneous precipitation.
Water + 0.1% TFA (pH ~2.0) > 10 mg/mLOptimal for HPLC working solutions. Protonates amines.
100% Acetonitrile InsolubleCauses immediate precipitation. Use only in gradients.

Section 2: Troubleshooting Guide & FAQs

Q2: I diluted my DMSO stock of Chloroorienticin C into my biological assay buffer, and it immediately turned cloudy. How do I rescue the sample? A2: The cloudiness is micro-precipitation caused by a sudden shift in the dielectric constant and pH. Causality: When a DMSO stock is diluted into a neutral aqueous buffer, the hydrophobic core of the glycopeptide is exposed to water before the ionizable groups can fully solvate. Solution: Do not attempt to heat the sample, as complex glycopeptides can undergo thermal degradation. Instead, slightly lower the pH of your assay buffer (if your biological system tolerates it) or ensure the final DMSO concentration remains above 5% (v/v) to act as a co-solvent. If the sample cannot be rescued, you must prepare a fresh dilution, ensuring you add the DMSO stock dropwise into a rapidly vortexing buffer to prevent localized high concentrations of the drug.

Q3: How do I ensure my HPLC mobile phase doesn't cause on-column precipitation? A3: Glycopeptides are notorious for precipitating at the head of the HPLC column, leading to high backpressure and split peaks. Causality: If your sample is injected in 100% DMSO and the mobile phase is highly aqueous without an acid modifier, the sudden mixing in the injector loop causes the drug to crash out of solution. Solution: Match your injection solvent to your initial mobile phase conditions. Use a gradient of 5–40% Acetonitrile in 0.1% Trifluoroacetic acid (TFA) and water[3]. The TFA acts as an ion-pairing agent, maintaining a net positive charge on the glycopeptide, keeping it fully soluble during the chromatographic run[3].

Section 3: Validated Experimental Protocols

To guarantee trustworthiness in your analytical results, your protocol must be a self-validating system. Use the following step-by-step methodology for preparing analytical-grade samples.

Protocol: Preparation of a 10 mM Chloroorienticin C Stock and HPLC Working Solution

Phase 1: Master Stock Preparation

  • Weighing: Accurately weigh 15.9 mg of lyophilized Chloroorienticin C powder into a clean, dry amber glass vial to protect it from light degradation.

  • Dissolution: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex gently for 60 seconds at room temperature.

  • Validation Checkpoint 1: Hold the vial against a light source. The solution must be completely optically clear with no particulate matter. If particulates remain, sonicate in a water bath for 2 minutes at 25°C.

Phase 2: Working Solution Dilution (For HPLC)

  • Diluent Prep: Prepare the diluent using HPLC-grade Water containing 0.1% (v/v) TFA.

  • Transfer: Pipette 990 µL of the diluent into a 1.5 mL microcentrifuge tube.

  • Mixing: Slowly add 10 µL of the 10 mM DMSO stock solution to the diluent while actively vortexing. This prevents localized precipitation at the solvent interface. (Final concentration: 100 µM).

  • Validation Checkpoint 2: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A lack of a visible pellet confirms that the compound has remained entirely in solution.

Phase 3: Chromatographic Validation

  • Injection: Transfer the supernatant to an HPLC autosampler vial and inject 10 µL onto a C18 reverse-phase column.

  • Separation: Run a gradient of 5% to 40% Acetonitrile in 0.1% TFA over 20 minutes, monitoring UV absorbance at 280 nm[3].

  • Validation Checkpoint 3: A sharp, symmetrical peak should elute. Peak splitting or excessive tailing is a diagnostic indicator of partial on-column precipitation, meaning the injection solvent is too strong relative to the mobile phase.

Section 4: Workflow Visualization

G Start Chloroorienticin C Powder DMSO Dissolve in 100% DMSO (Master Stock) Start->DMSO Check1 Checkpoint 1: Optically Clear? DMSO->Check1 Sonicate Sonicate 2 min at 25°C Check1->Sonicate No Dilute Dilute into Aqueous (0.1% TFA) Check1->Dilute Yes Sonicate->Check1 Check2 Checkpoint 2: Centrifuge 10,000 x g Dilute->Check2 Pellet Pellet Forms? (Precipitation) Check2->Pellet Adjust Increase DMSO % or lower pH Pellet->Adjust Yes HPLC HPLC Analysis (Validated Sample) Pellet->HPLC No Adjust->Dilute

Decision tree and validation workflow for Chloroorienticin C sample preparation.

References

  • Source: wikipedia.
  • Source: pnas.
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Chloroorienticin C Extraction from Fermentation Broth

Welcome to the technical support center for the optimization of chloroorienticin C extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of chloroorienticin C extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this potent glycopeptide antibiotic from Amycolatopsis orientalis fermentation broth. Here, we synthesize established biochemical principles with field-proven methodologies to provide a comprehensive resource for maximizing your extraction yield and purity.

I. Foundational Knowledge: Understanding Chloroorienticin C

Chloroorienticin C is a member of the vancomycin-type glycopeptide antibiotic family. These are complex, high molecular weight molecules characterized by a glycosylated heptapeptide core. This structure imparts specific physicochemical properties that are crucial to consider during the development of an extraction and purification strategy. Notably, these molecules are generally polar and exhibit pH-dependent stability.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction and purification of chloroorienticin C, presented in a question-and-answer format.

Fermentation and Broth Preparation

Question: My fermentation yield of chloroorienticin C is consistently low. What are the key fermentation parameters I should investigate?

Answer: Low titers of the target antibiotic are a common challenge. Several factors in the fermentation process can be optimized. Based on studies of the closely related glycopeptide, vancomycin, produced by the same organism, Amycolatopsis orientalis, the following parameters are critical[1][2]:

  • pH: The optimal pH for production is typically around 7.6.[1][2] Significant deviations can drastically reduce yield.

  • Temperature: A temperature of approximately 29°C has been found to be optimal for vancomycin production and is a good starting point for chloroorienticin C.[1][2]

  • Aeration and Agitation: Adequate oxygen supply is crucial. An agitation speed of around 255 rpm is often effective.[1][2]

  • Media Composition: The carbon and nitrogen sources in your media are fundamental. Yeast extract and malt extract are often effective nitrogen and carbon sources, respectively.[1]

Question: The fermentation broth is highly viscous and difficult to process. How can I handle this?

Answer: High viscosity is often due to residual biomass and extracellular polysaccharides. To address this:

  • Centrifugation: A primary centrifugation step at high speed (e.g., 8,000 - 10,000 x g) is essential to pellet the majority of the biomass.

  • Filtration: Following centrifugation, a filtration step is recommended. A depth filter or tangential flow filtration (TFF) system can be effective in clarifying the supernatant.

  • Enzymatic Treatment: In some cases, enzymatic digestion of polysaccharides using cellulases or similar enzymes can reduce viscosity, but this should be tested on a small scale to ensure it doesn't degrade the target antibiotic.

Extraction and Initial Purification

Question: I am experiencing low recovery of chloroorienticin C during the initial extraction from the clarified broth. What could be the cause?

Answer: Low recovery at this stage often points to issues with the chosen extraction method or its parameters. A highly effective and widely used technique for glycopeptide antibiotics is adsorption chromatography using a hydrophobic resin, such as Amberlite™ XAD-series.

  • Resin Choice: Amberlite™ XAD-16 is a common choice for capturing hydrophobic and aromatic compounds from aqueous solutions.

  • pH of the Broth: Before loading onto the resin, adjust the pH of the clarified broth. The optimal pH for binding will depend on the isoelectric point of chloroorienticin C. A neutral to slightly acidic pH is often a good starting point.

  • Flow Rate: A slow flow rate during loading ensures sufficient residence time for the antibiotic to bind to the resin.

  • Elution Solvent: The choice of elution solvent is critical. A common strategy is to use a gradient of an organic solvent like methanol or ethanol in an aqueous buffer. The optimal concentration will need to be determined empirically.

Question: My initial extract is highly colored with pigments from the fermentation broth. How can I remove these?

Answer: Co-extraction of pigments is a frequent issue, leading to what has been historically termed "Mississippi Mud" in the context of early vancomycin purifications.[1]

  • Pre-treatment with Activated Carbon: Before loading on the primary capture resin, a pre-treatment step with activated charcoal can effectively remove many pigments. However, it's crucial to optimize the amount of charcoal and contact time, as it can also adsorb the target antibiotic.

  • Washing the Resin: After loading the broth onto the adsorbent resin, an extensive wash step with a low percentage of organic solvent (e.g., 5-10% methanol) can help remove loosely bound, colored impurities before eluting the chloroorienticin C.

  • Solvent Partitioning: After elution, a liquid-liquid extraction step may be employed. Partitioning the aqueous extract against a non-polar organic solvent can help remove hydrophobic pigments.

Chromatographic Purification

Question: During HPLC purification, I am seeing multiple peaks, and it's difficult to resolve the chloroorienticin C peak. What strategies can I use?

Answer: The presence of multiple peaks can be due to related glycopeptide impurities produced by Amycolatopsis orientalis or degradation products.

  • Optimize HPLC Method:

    • Column Chemistry: A C18 reversed-phase column is a standard choice.

    • Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically effective for separating glycopeptides.

    • Gradient Slope: A shallow gradient will provide better resolution between closely eluting compounds.

  • Mixed-Mode Chromatography: This technique, which combines two or more modes of interaction (e.g., ion exchange and hydrophobic interaction), can offer enhanced selectivity for complex mixtures of antibiotics and their impurities.

Question: My final product has low purity despite multiple chromatography steps. What else can I try?

Answer: If standard chromatographic methods are insufficient, consider these advanced techniques:

  • Preparative HPLC: This allows for the purification of larger quantities of your compound with high resolution.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a powerful final purification step to achieve high purity. This often involves dissolving the partially purified product in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent-to-broth ratio for initial extraction?

A1: For solvent extraction, a 1:1 (v/v) ratio of an organic solvent like butanol to the clarified fermentation broth is a common starting point. However, for adsorption chromatography, the capacity of the resin is the more critical parameter.

Q2: How can I monitor the stability of chloroorienticin C during extraction?

A2: Chloroorienticin C, like other glycopeptides, can be susceptible to degradation at extreme pH and elevated temperatures. It is advisable to perform all extraction and purification steps at reduced temperatures (4-8°C) where possible. Stability studies at different pH values and temperatures can be conducted using HPLC to monitor for the appearance of degradation products.

Q3: What analytical techniques are best for quantifying chloroorienticin C yield and purity?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A C18 column with a gradient of acetonitrile and water containing an acidic modifier is typically used. Purity is assessed by the peak area percentage of the main compound.

Q4: Are there any specific safety precautions I should take when working with chloroorienticin C?

A4: As with any potent antibiotic, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. If working with the powdered form, a dust mask or respirator is recommended to avoid inhalation.

IV. Experimental Protocols and Data

Protocol 1: Extraction of Chloroorienticin C using Adsorption Chromatography
  • Broth Clarification: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C. Filter the supernatant through a 0.45 µm filter.

  • Resin Preparation: Swell Amberlite™ XAD-16 resin in methanol, then wash extensively with deionized water to remove the methanol.

  • Loading: Adjust the pH of the clarified broth to 7.0 and pass it through a column packed with the prepared Amberlite™ XAD-16 resin at a slow flow rate.

  • Washing: Wash the column with several column volumes of deionized water, followed by a wash with 10% aqueous methanol to remove impurities.

  • Elution: Elute the bound chloroorienticin C with a stepwise or linear gradient of methanol in water (e.g., 50% to 100% methanol).

  • Concentration: Collect the fractions containing chloroorienticin C (as determined by HPLC) and concentrate them under reduced pressure.

Table 1: Troubleshooting Summary for Low Yield
Stage Potential Cause Recommended Action
Fermentation Sub-optimal pH, temperature, or aerationOptimize fermentation parameters (pH ~7.6, Temp ~29°C)
Inappropriate media componentsScreen different carbon and nitrogen sources
Initial Extraction Inefficient binding to adsorbent resinAdjust pH of broth before loading; use a slower flow rate
Incorrect choice of elution solventTest a gradient of organic solvents (e.g., methanol, ethanol)
Purification Co-elution of impuritiesOptimize HPLC gradient (make it shallower); consider mixed-mode chromatography
Degradation of productWork at lower temperatures; maintain a stable pH

V. Visualizations

Diagram 1: General Workflow for Chloroorienticin C Extraction

ExtractionWorkflow A Fermentation Broth (Amycolatopsis orientalis) B Cell Removal (Centrifugation/Filtration) A->B C Clarified Broth B->C D Adsorption Chromatography (e.g., Amberlite XAD-16) C->D E Wash Step (Remove Impurities) D->E F Elution E->F G Crude Chloroorienticin C F->G H Purification (e.g., Reversed-Phase HPLC) G->H I Pure Chloroorienticin C H->I

Caption: A generalized workflow for the extraction and purification of chloroorienticin C.

Diagram 2: Troubleshooting Logic for Low Purity

PurityTroubleshooting Start Low Purity after Initial Chromatography Q1 Are there co-eluting peaks? Start->Q1 A1_Yes Optimize Gradient (shallower slope) Q1->A1_Yes Yes A1_No Broad, tailing peak? Q1->A1_No No H Assess Purity A1_Yes->H Re-run HPLC A2_Yes Check Column Integrity & Sample Overload A1_No->A2_Yes Yes A2_No Consider Alternative Purification A1_No->A2_No No A2_Yes->H Re-run HPLC End High Purity Product A2_No->End H->Q1 Still Low Purity H->End Purity Improved

Caption: A decision tree for troubleshooting low purity issues during chromatographic steps.

VI. References

  • Rubinstein, E., & Keynan, Y. (2014). Vancomycin revisited – 60 years later. Journal of Antimicrobial Chemotherapy, 69(8), 1967-1971. [Link]

  • Antosz, A., & Ptak, S. (2019). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Nafta-Gaz, 11, 715-722. [Link]

  • Tomás-Barberán, F. A., & Blázquez, M. A. (1993). A General Use of Amberlite XAD-2 Resin for the Purification of Flavonoids from Aqueous Fractions. Journal of Liquid Chromatography, 16(12), 2649-2660. [Link]

  • Azevedo, A. M., Rosa, S. A., Ferreira, I. F., & Aires-Barros, M. R. (2018). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. Processes, 6(7), 80. [Link]

  • Padma, P., & Pandey, A. (2002). Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis. Journal of scientific & industrial research, 61(7), 513-519. [Link]

  • Zou, Y., Lu, Y., & Wei, D. (2012). Glycopeptide antibiotic drug stability in aqueous solution. Journal of Pharmaceutical Sciences, 101(6), 2034-2046. [Link]

  • Ordoñez-Santos, L. E., Martínez-Girón, J., & Arias-Jaramillo, M. E. (2017). Supercritical CO2 extraction of pigment components with pharmaceutical importance from Chlorella Vulgaris. Journal of Applied Phycology, 29(4), 1845-1852. [Link]

  • Ma, L., & Lu, Y. (2021). Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. Molecules, 26(7), 1888. [Link]

  • Chen, J., Wang, Y., & Yue, T. (2021). Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro. Foods, 10(10), 2284. [Link]

  • Hochkoeppler, A., & Zannoni, D. (2023). Amberlite XAD-4 is a convenient tool for removing Triton X-100 and Sarkosyl from protein solutions. BioTechniques, 74(1), 47-50. [Link]

  • Wang, Y., Li, X., & Wang, J. (2009). Characterization of a novel antibacterial glycopeptide produced by Penicillium sp. M03. Journal of applied microbiology, 106(4), 1335-1342. [Link]

  • Sharma, R. K., & Singh, P. (2011). Synthesis and Thermokinetic parameters of Amberlite XAD-4 functionalized with Hydroquinone. Der Pharma Chemica, 3(6), 481-487. [Link]

  • Wall, M. M., & Bosland, P. W. (2010). A “Green” Extraction Protocol to Recover Red Pigments from Hot Capsicum Fruit in. HortScience, 45(7), 1101-1104. [Link]

  • Goldstein, B. P., Selva, E., & Gastaldo, L. (1994). Purification of glycopeptides. Google Patents.

  • Saini, R. K., & Keum, Y. S. (2025). Natural pigments: innovative extraction technologies and their potential application in health and food industries. Frontiers in Sustainable Food Systems, 8. [Link]

  • Estévez-Fregoso, E., & Jacobo-Velázquez, D. A. (2025). Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation. Journal of Food Measurement and Characterization. [Link]

  • Patsnap. (n.d.). Amycolatopsis orientalis patented technology retrieval search results. [Link]

  • Hur, J., & Lee, B. M. (2019). Rapid and Effective Isolation of Dissolved Organic Matter Using Solid-Phase Extraction Cartridges Packed with Amberlite XAD 8/4 Resins. Water, 11(1), 89. [Link]

  • Tanaka, T., & Goto, M. (2000). Roles of Extractant Concentration and Flow Rate of Organic Phase in Countercurrent Multistage Metal Solvent Extraction-Stripping. Journal of Chemical Engineering of Japan, 33(4), 629-635. [Link]

  • Park, K. H., & Kim, H. I. (2021). Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. Minerals, 11(11), 1228. [Link]

  • Liu, G., et al. (2024). Rational construction of a high-quality and high-efficiency biosynthetic system and fermentation optimization for A82846B based on combinatorial strategies in Amycolatopsis orientalis. Microbial Cell Factories, 23(1), 136. [Link]

  • Kordosky, G. A. (1994). Method for removal of organic solvents from aqueous process streams. Google Patents.

  • Thawai, C., Tanasupawat, S., & Itoh, T. (2013). Characterization and antimicrobial activity of Amycolatopsis strains isolated from Thai soils. Journal of Applied Pharmaceutical Science, 3(10), 001-006. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chloroorienticin C vs. Vancomycin: A Comprehensive Antimicrobial Efficacy and Mechanistic Comparison Guide

As the global landscape of infectious diseases grapples with the relentless rise of multidrug-resistant Gram-positive pathogens—most notably Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Ent...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global landscape of infectious diseases grapples with the relentless rise of multidrug-resistant Gram-positive pathogens—most notably Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—the demand for next-generation glycopeptide antibiotics has never been more critical.

Vancomycin, originally isolated from Amycolatopsis orientalis, has long served as the clinical gold standard for severe Gram-positive infections[1]. However, evolutionary pressure has exposed its vulnerabilities. Enter Chloroorienticin C, a structurally distinct glycopeptide produced by A. orientalis PA-45052[1]. By analyzing the structural divergence, mechanistic causality, and comparative in vitro efficacy of these two molecules, researchers can better understand how targeted glycosylation engineering serves as a blueprint for overcoming antimicrobial resistance.

Structural and Mechanistic Divergence: The Causality of Efficacy

To understand why Chloroorienticin C outperforms vancomycin against specific resistant strains, we must examine the causality behind their molecular interactions at the bacterial cell wall.

Both vancomycin and Chloroorienticin C share a conserved cross-linked heptapeptide aglycone core. Their primary mechanism of action relies on binding to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of nascent peptidoglycan precursors. This steric hindrance prevents transpeptidases (penicillin-binding proteins) and transglycosylases from cross-linking the cell wall, ultimately leading to osmotic lysis and bacterial death.

The Glycosylation Advantage: The mechanistic divergence lies in their pendant sugar moieties. Vancomycin is decorated with a vancosamine-glucose disaccharide. In contrast, Chloroorienticin C (a relative of chloroeremomycin) features a unique glycosylation pattern, specifically incorporating 4-epi-vancosamine residues catalyzed by regiospecific glycosyltransferases such as GtfA (Lu et al., 2004)[2].

This structural modification is not merely cosmetic. The 4-epi-vancosamine appendage fundamentally alters the pharmacodynamics of the molecule:

  • Enhanced Dimerization: The unique stereochemistry of the epivancosamine sugar promotes strong ligand-induced dimerization of the antibiotic molecules in aqueous solution.

  • Membrane Anchoring: The modified sugar profile increases the molecule's affinity for the lipid bilayer, effectively tethering the antibiotic to the bacterial membrane.

This dual-action causality means Chloroorienticin C achieves a significantly higher localized concentration at the division septum than monomeric vancomycin, allowing it to overcome the weakened binding affinity seen in intermediate-resistant strains.

MoA cluster_0 Target Site Target D-Ala-D-Ala Terminus (Peptidoglycan Precursor) Inhibition Inhibition of Transpeptidation & Transglycosylation Target->Inhibition Vanco Vancomycin (Standard Glycosylation) Vanco_Bind Monomeric Binding (Moderate Affinity) Vanco->Vanco_Bind Chloro Chloroorienticin C (4-epi-vancosamine) Chloro_Bind Enhanced Dimerization & Membrane Anchoring Chloro->Chloro_Bind Vanco_Bind->Target Chloro_Bind->Target

Mechanistic divergence between Vancomycin and Chloroorienticin C binding to D-Ala-D-Ala.

Quantitative Efficacy Comparison

The structural advantages of Chloroorienticin C translate directly into superior in vitro antimicrobial metrics. The table below synthesizes the Minimum Inhibitory Concentration (MIC) data comparing vancomycin against the chloroorienticin complex (A-E) for key Gram-positive pathogens (Song et al., 2021)[1].

Pathogen StrainVancomycin MIC (µg/mL)Chloroorienticins A-E MIC (µg/mL)Efficacy Fold-Change
Staphylococcus aureus JC-10.780.20 – 0.78Up to ~3.9x more potent
Methicillin-Resistant S. aureus (MRSA)1.580.20 – 0.78Up to ~7.9x more potent

Data Interpretation: Chloroorienticin C demonstrates a markedly lower MIC threshold against MRSA compared to vancomycin. The enhanced membrane anchoring provided by its unique glycosylation allows it to remain highly active even when the pathogen expresses thickened cell walls (a common resistance mechanism in VISA/MRSA strains)[1].

Experimental Methodology: Self-Validating Efficacy Assessment

To objectively compare the performance of these glycopeptides, a rigorous, self-validating experimental system is required. Relying solely on visual turbidity for MIC can lead to false negatives due to compound precipitation. Therefore, the following protocol integrates a metabolic indicator (Resazurin) and a secondary Time-Kill kinetic assay to validate bactericidal causality.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This provides a self-validating, colorimetric confirmation of cell viability that eliminates optical artifacts caused by the antibiotic itself.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium cations are critical for stabilizing the bacterial membrane and ensuring accurate glycopeptide binding kinetics.

  • Inoculum Standardization: Grow S. aureus (MRSA) to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of Vancomycin and Chloroorienticin C (Range: 64 µg/mL down to 0.06 µg/mL).

  • Inoculation & Incubation: Add the standardized bacterial inoculum to all test wells. Include a positive growth control (no antibiotic) and a negative sterility control (media only). Incubate at 35°C for 16 hours.

  • Viability Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The MIC is defined as the lowest concentration of the antibiotic that prevents the color change from blue to pink.

Protocol 2: Time-Kill Kinetic Assay

Rationale: MIC only dictates bacteriostatic thresholds. To prove that Chloroorienticin C's enhanced dimerization leads to rapid cell death (bactericidal activity) rather than mere growth inhibition, a time-kill assay is mandatory.

  • Setup: Inoculate flasks containing CAMHB with 5×105 CFU/mL of MRSA.

  • Dosing: Add antibiotics at concentrations equivalent to 1x, 2x, and 4x their respective MICs.

  • Kinetic Sampling: Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and calculate CFU/mL.

  • Validation: A ≥3log10​ decrease in CFU/mL from the initial inoculum defines bactericidal activity.

Workflow Prep 1. Inoculum Standardization (5 x 10^5 CFU/mL in CAMHB) Dilution 2. Serial Microdilution (0.06 - 64 µg/mL) Prep->Dilution Incubation 3. Incubation & Viability Check (Resazurin Metabolic Indicator) Dilution->Incubation Read 4. Colorimetric MIC Determination (Blue = Inhibited, Pink = Active) Incubation->Read TimeKill 5. Time-Kill Kinetics (Bactericidal Validation via CFU/mL) Read->TimeKill

Self-validating workflow for MIC determination and time-kill kinetic analysis.

Conclusion for Drug Development Professionals

The comparison between vancomycin and Chloroorienticin C underscores a fundamental principle in modern drug development: glyco-optimization is a powerful tool for rescuing legacy scaffolds. While vancomycin remains a critical therapeutic, the 4-epi-vancosamine modification found in Chloroorienticin C[2] provides the necessary membrane anchoring and dimerization capabilities to drastically lower the MIC against resistant MRSA strains[1]. For researchers engineering next-generation lipoglycopeptides (such as oritavancin, which shares structural lineage with chloroeremomycin), the biosynthetic pathways of Amycolatopsis orientalis PA-45052 offer an invaluable template for rational drug design.

References

  • Song, Z., Xu, T., Wang, J., Hou, Y., Liu, C., Liu, S., & Wu, S. (2021). Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. Molecules, 26(7), 1884. [Link]

  • Lu, W., Oberthür, M., Leimkuhler, C., Tao, J., Kahne, D., & Walsh, C. T. (2004). Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin. Proceedings of the National Academy of Sciences, 101(13), 4390-4395. [Link]

Sources

Comparative

Analytical Method Validation for Chloroorienticin C Impurities: A Comparison Guide

Executive Summary & Chemical Context Chloroorienticin C (CAS: 118373-82-3) is a complex, high-molecular-weight (1287.1 g/mol ) glycopeptide antibiotic[1]. In pharmaceutical manufacturing, it frequently emerges as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Chloroorienticin C (CAS: 118373-82-3) is a complex, high-molecular-weight (1287.1 g/mol ) glycopeptide antibiotic[1]. In pharmaceutical manufacturing, it frequently emerges as a critical process-related impurity or degradation product during the synthesis of advanced glycopeptide Active Pharmaceutical Ingredients (APIs) such as oritavancin, chloroeremomycin, and vancomycin[2].

Because chloroorienticin C shares massive structural homology with these APIs—often differing by only a single halogen atom, a methyl group, or the stereochemistry of an epimeric sugar moiety—achieving baseline chromatographic resolution is notoriously difficult. Co-elution is a constant risk, necessitating highly optimized, rigorously validated analytical methods to ensure drug safety and regulatory compliance.

Mechanistic Causality in Method Development

Before comparing specific platforms, it is crucial to understand why certain chromatographic conditions are selected for glycopeptides.

  • Ion-Pairing and pH Control: The glycopeptide backbone is rich in ionizable moieties, including primary amines, phenols, and carboxylic acids. Using acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) drops the mobile phase pH below the pKa of the carboxylates, neutralizing them to maintain hydrophobicity. Crucially, TFA acts as an ion-pairing agent that masks residual active silanols on the silica stationary phase, preventing the severe peak tailing typically caused by secondary electrostatic interactions[3].

  • Stationary Phase Selection: While large biomolecules often require wide-pore columns, chloroorienticin C and its analogs are optimally resolved using either high-carbon-load, small-pore C18 columns (e.g., Vydac C18)[3] or Charge Surface Hybrid (CSH) columns[4]. CSH technology imparts a slight positive surface charge that repels the protonated amines of the glycopeptide, yielding exceptionally sharp peaks and superior peak capacity[4].

Technology Comparison: RP-HPLC-UV vs. UPLC-MS/MS

Selecting the appropriate analytical platform depends heavily on the phase of drug development and the specific Quality Target Product Profile (QTPP). Table 1 objectively compares the two leading methodologies for impurity profiling.

Table 1: Performance Comparison for Chloroorienticin C Impurity Profiling

ParameterRP-HPLC-UVUPLC-MS/MSScientific Rationale & Causality
Primary Application Routine QC batch release, purity assays[5].Trace impurity quantification, structural elucidation[4].UV is robust and cost-effective for high-concentration API testing; MS/MS provides the sensitivity needed for genotoxic trace screening.
Detection Limit (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.05 µg/mL[4]MS/MS utilizes Multiple Reaction Monitoring (MRM) to filter out background matrix noise, drastically lowering the LOD.
Mobile Phase Modifier 0.1% TFA[3]0.1% Formic Acid (FA)[4]TFA causes severe ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. FA provides sufficient ionization without suppression.
Specificity Relies entirely on chromatographic retention time ( tR​ ).Relies on tR​
  • precursor/product ion mass transitions ( m/z ).
MS/MS can distinguish co-eluting peaks if they have different molecular masses, offering a secondary layer of specificity.
Run Time 20 - 30 minutes[3]5 - 10 minutes[4]UPLC utilizes sub-2 µm particles, allowing for higher flow rates and steeper gradients without sacrificing resolution (van Deemter theory).

Analytical Quality by Design (AQbD) Workflow

To establish a method that is both sensitive and resilient to minor fluctuations in mobile phase composition, an Analytical Quality by Design (AQbD) approach is highly recommended[4].

AQbD_Workflow A Define QTPP & CQAs (Resolution, Sensitivity) B Risk Assessment (Mobile Phase, pH, Gradient) A->B C Method Optimization (DoE & Design Space) B->C D Method Validation (ICH Guidelines) C->D E Continuous Monitoring (System Suitability) D->E

Analytical Quality by Design (AQbD) workflow for glycopeptide impurity profiling.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies incorporate System Suitability Testing (SST) to ensure the system is self-validating prior to sample analysis.

Protocol A: RP-HPLC-UV Method for Routine Impurity Profiling

Objective: Quantify chloroorienticin C as a percentage of total peak area in an API batch[3].

  • Column Preparation: Install a small-pore C18 column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm)[3]. Equilibrate the column oven at 30°C to ensure reproducible thermodynamics.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade H2​O .

    • Mobile Phase B: 0.1% TFA in Acetonitrile ( CH3​CN )[3].

  • Gradient Elution: Program a linear gradient from 5% to 40% Mobile Phase B over 20 minutes[3]. This shallow gradient is critical for separating closely related epimers.

  • Detection: Set the UV detector to 280 nm (optimal absorbance for the aromatic rings in the glycopeptide backbone)[3].

  • System Suitability (Self-Validation): Inject a resolution standard containing the API and chloroorienticin C.

    • Pass Criteria: The system is validated for use only if the resolution ( Rs​ ) between the API and chloroorienticin C is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: UPLC-MS/MS Method for Trace Quantification

Objective: High-throughput, ultra-sensitive detection of chloroorienticin C in complex matrices[4].

  • Column Preparation: Install a CSH C18 column (2.1 x 50 mm, 1.7 µm)[4]. Equilibrate at 40°C to reduce mobile phase viscosity and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O [4].

    • Mobile Phase B: 100% MS-grade Acetonitrile[4].

  • Mass Spectrometry Setup: Operate in positive Electrospray Ionization (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) targeting the specific precursor ion [M+H]+ of chloroorienticin C ( m/z ~1288.1) and its dominant product fragments[3].

  • System Suitability (Self-Validation): Inject a Limit of Quantitation (LOQ) standard.

    • Pass Criteria: The system is validated only if the Signal-to-Noise (S/N) ratio of the LOQ standard is ≥10:1 , and the retention time relative standard deviation (%RSD) across 6 replicate injections is ≤2.0% .

Method Validation Framework

Once optimized, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[5].

Validation_Parameters Root Validation Parameters (Chloroorienticin C) Spec Specificity (Baseline Resolution) Root->Spec Lin Linearity (0.05 - 10 µg/mL) Root->Lin Prec Precision (RSD < 2%) Root->Prec Acc Accuracy (Spike Recovery) Root->Acc Sens Sensitivity (LOD/LOQ via S/N) Root->Sens

Core parameters for analytical method validation according to ICH Q2(R2) guidelines.

  • Specificity: Demonstrated by spiking chloroorienticin C into the API matrix and proving no interference occurs at its specific retention time[5].

  • Linearity & Range: Evaluated by plotting the detector response against standard concentrations (e.g., 0.05 to 10 µg/mL), requiring a correlation coefficient ( R2 ) ≥0.999 [4].

  • Accuracy: Validated via spike-recovery experiments at 50%, 100%, and 150% of the target specification limit, with acceptable recoveries falling between 95% and 105%.

Sources

Validation

Structural and Functional Comparison: Chloroorienticin C vs. Chloroeremomycin

Target Audience: Researchers, scientists, and drug development professionals Focus: Structural elucidation, dimerization kinetics, and experimental methodologies for glycopeptide antibiotics. Executive Summary The vancom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Structural elucidation, dimerization kinetics, and experimental methodologies for glycopeptide antibiotics.

Executive Summary

The vancomycin family of glycopeptide antibiotics functions by binding to the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of bacterial peptidoglycan precursors, thereby inhibiting cell wall synthesis[1]. Within this family, the eremomycin class—which includes chloroeremomycin and its biosynthetic intermediates like chloroorienticin C —provides a fascinating model for understanding how specific glycosylation patterns dictate biophysical behavior and antimicrobial efficacy[2].

While both compounds share an identical cross-linked heptapeptide aglycone core, they differ critically in their carbohydrate appendages[3]. This guide objectively compares the structural variations between chloroorienticin C and chloroeremomycin, detailing how the presence or absence of a specific disaccharide moiety governs dimerization, target avidity, and overall performance.

Structural Dissection: Glycosylation as a Functional Driver

The structural divergence between chloroorienticin C and chloroeremomycin is entirely defined by post-translational glycosylation events catalyzed by specific glycosyltransferases (GtfA, GtfB, and GtfC)[3].

  • Chloroeremomycin (A82846B / LY264826): Contains three sugar moieties. A disaccharide consisting of D-glucose and L-4-epi-vancosamine is attached to the phenolic hydroxyl of the 4-hydroxyphenylglycine at residue 4 . An additional L-4-epi-vancosamine is attached to the β-hydroxyl of the β-hydroxytyrosine at residue 6 [3][4].

  • Chloroorienticin C: Represents a partially glycosylated state. It completely lacks the disaccharide at residue 4. Its sole carbohydrate is the single L-4-epi-vancosamine attached at residue 6 [3][5].

Biosynthetic & Structural Relationship

The causality of these structures can be traced through their enzymatic reconstitution from the aglucovancomycin (AGV) heptapeptide core. GtfA is regiospecific for residue 6, while GtfB and GtfC sequentially build the disaccharide at residue 4[3].

G AGV Aglucovancomycin (AGV) Heptapeptide Aglycone ChloroorienticinC Chloroorienticin C (AGV + 4-epi-vancosamine at Res 6) AGV->ChloroorienticinC GtfA (Res 6 Glycosylation) DVV Desvancosaminyl-vancomycin (DVV) (AGV + Glucose at Res 4) AGV->DVV GtfB (Res 4 Glucosylation) EpiVanco Epivancomycin (DVV + 4-epi-vancosamine at Res 4) DVV->EpiVanco GtfC (Res 4 Epivancosaminylation) Chloroeremomycin Chloroeremomycin (EpiVanco + 4-epi-vancosamine at Res 6) EpiVanco->Chloroeremomycin GtfA (Res 6 Glycosylation)

Caption: Enzymatic pathways demonstrating the structural divergence of Chloroorienticin C and Chloroeremomycin.

Biophysical & Performance Comparison

The structural differences between these two molecules directly dictate their biophysical properties, most notably their ability to form homodimers.

The Role of Dimerization

Chloroeremomycin is known as a "strongly dimerizing" antibiotic. The disaccharide at residue 4 plays a critical mechanistic role by providing a large, complementary hydrophobic surface area that facilitates a head-to-head, back-to-back arrangement[6]. This dimerization yields an exceptionally high dimerization constant ( Kdim​≈2×106 M−1 )[7].

Because chloroorienticin C lacks this residue 4 disaccharide, it loses the steric and hydrophobic interactions required to stabilize the dimer interface. Consequently, it behaves biophysically like an aglycone, existing predominantly as a monomer in solution.

Target Avidity and Antimicrobial Efficacy

Dimerization is not merely a structural artifact; it drives the chelate effect at the bacterial surface. When a chloroeremomycin dimer binds to a D-Ala-D-Ala target on the cell wall membrane, the second binding pocket is perfectly positioned to bind an adjacent target, exponentially increasing the effective surface avidity[6][7]. Chloroorienticin C's inability to dimerize effectively strips it of this avidity enhancement, resulting in significantly weaker antimicrobial activity (higher MIC values) compared to the highly potent chloroeremomycin[2].

Quantitative Data Summary
PropertyChloroeremomycinChloroorienticin C
Molecular Formula C 73​ H 88​ Cl 2​ N 10​ O 26​ C 59​ H 65​ Cl 2​ N 9​ O 19​
Molecular Weight 1592.4 g/mol [3]1288.1 g/mol [3]
Residue 4 Glycosylation D-Glucose + L-4-epi-vancosamineNone (Hydroxyl group)
Residue 6 Glycosylation L-4-epi-vancosamineL-4-epi-vancosamine
Dimerization Constant ( Kdim​ ) ≈2×106 M−1 [7]Low (Aglycone-like behavior)
Relative Antimicrobial Efficacy High (4-8x more active than vancomycin)[2]Low (Significantly reduced vs. Chloroeremomycin)

Experimental Methodologies

To objectively evaluate the structural and functional differences between these glycopeptides, researchers employ specialized enzymatic and biophysical workflows. The following protocols represent self-validating systems used to synthesize these compounds and measure their performance.

Protocol 1: Enzymatic Reconstitution & Isolation

To isolate the effects of specific sugars, researchers can synthesize chloroorienticin C and chloroeremomycin in vitro using recombinant glycosyltransferases[3].

  • Enzyme Preparation: Express and purify GtfA, GtfB, and GtfC from Amycolatopsis orientalis in E. coli expression vectors[3][8].

  • Substrate Incubation (Chloroorienticin C): Incubate the aglycone scaffold (AGV, 500 µM) with dTDP-L-4-epi-vancosamine (1 mM) and GtfA (5 µM) in 75 mM Tris-HCl buffer (pH 7.5) containing 2.5 mM TCEP and 8 mM MgCl 2​ .

  • Substrate Incubation (Chloroeremomycin): To achieve full glycosylation, sequentially incubate AGV with GtfB (plus UDP-glucose), followed by GtfC (plus dTDP-L-4-epi-vancosamine), and finally GtfA[3].

  • Reaction Quenching & HPLC: Quench reactions with an equal volume of methanol. Purify the resulting glycopeptides using semi-preparative Reverse-Phase HPLC (C18 column) with a 0-30% acetonitrile gradient in 0.1% TFA.

  • Validation: Confirm the molecular weights via MALDI-TOF MS (Target m/z : 1288.1 for Chloroorienticin C; 1592.4 for Chloroeremomycin)[3].

Protocol 2: NMR and SPR for Dimerization & Binding Kinetics

To establish the causality between the residue 4 disaccharide and target avidity, dimerization and binding must be quantified[6][7].

  • 1 H NMR Spectroscopy ( Kdim​ Determination):

    • Prepare samples of the purified glycopeptides at varying concentrations (0.1 mM to 10 mM) in D 2​ O/H 2​ O mixtures.

    • Monitor the chemical shift of the α -proton of residue 4 or the amide proton of residue 5.

    • Self-Validation: The shift will plateau as the dimer population reaches 100%. Fit the concentration-dependent chemical shift data to a monomer-dimer equilibrium model to extract Kdim​ [6].

  • Surface Plasmon Resonance (SPR) Binding Assay:

    • Immobilize a synthetic cell-wall analogue (e.g., N-acetyl-Lys-D-Ala-D-Ala) onto a CM5 sensor chip via amine coupling.

    • Flow varying concentrations of chloroorienticin C and chloroeremomycin over the chip.

    • Self-Validation: Use a reference channel with an immobilized scrambled peptide to subtract non-specific binding.

    • Calculate the dissociation constant ( Kd​ ) from the steady-state affinity curves.

G Prep Prepare Purified Glycopeptides (Chloroorienticin C & Chloroeremomycin) NMR 1H NMR Spectroscopy Measure Dimerization Constant (K_dim) Prep->NMR SPR Surface Plasmon Resonance (SPR) Immobilize D-Ala-D-Ala Peptides Prep->SPR Data Correlate K_dim with K_d Assess Impact of Res 4 Disaccharide NMR->Data Kinetics Determine Binding Affinity (K_d) Evaluate Surface Avidity SPR->Kinetics Kinetics->Data

Caption: Experimental workflow linking structural dimerization to target binding avidity.

Conclusion & Future Perspectives

The structural comparison between chloroorienticin C and chloroeremomycin highlights a fundamental principle in antibiotic drug design: peripheral carbohydrate moieties are not merely solubilizing groups; they are active drivers of macromolecular assembly. The lack of the residue 4 disaccharide in chloroorienticin C prevents the robust dimerization seen in chloroeremomycin, severely limiting its avidity for the bacterial cell wall.

Understanding this structure-function relationship has paved the way for next-generation therapeutics. For instance, the highly successful semi-synthetic drug oritavancin was developed by adding an N-alkyl- p -chlorophenylbenzyl side chain to the residue 4 disaccharide of chloroeremomycin, further enhancing membrane anchoring and overcoming vancomycin resistance[1][2].

References

  • Wikipedia Contributors. "Chloroeremomycin." Wikipedia, The Free Encyclopedia.
  • Lu, W., et al. "Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin." Proceedings of the National Academy of Sciences (PNAS) / PMC.
  • Chen, H., et al. "Deoxysugars in glycopeptide antibiotics: Enzymatic synthesis of TDP-l-epivancosamine in chloroeremomycin biosynthesis." Proceedings of the National Academy of Sciences (PNAS).
  • Allen, N. E., et al. "Mechanism of action of oritavancin and related glycopeptide antibiotics." FEMS Microbiology Reviews / Oxford Academic.
  • Tsuji, N., et al. "New Glycopeptide Antibiotics: II. The Isolation and Structures of Chloroorienticins." Journal of Antibiotics (Tokyo) / PubMed.
  • Mackay, J. P., et al. "High Affinity Surface Binding of a Strongly Dimerizing Vancomycin-Group Antibiotic to a Model of Resistant Bacteria." Journal of the American Chemical Society.
  • Beauregard, D. A., et al. "The Roles of Dimerization and Membrane Anchoring in Activity of Glycopeptide Antibiotics against Vancomycin-Resistant Bacteria." Journal of the American Chemical Society.

Sources

Comparative

LC-MS/MS method validation for trace chloroorienticin C detection

Title: Next-Generation LC-MS/MS Method Validation for Trace Chloroorienticin C Detection: A Comparative Guide Introduction Chloroorienticin C is a complex, chlorinated glycopeptide antibiotic synthesized by the rare acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Next-Generation LC-MS/MS Method Validation for Trace Chloroorienticin C Detection: A Comparative Guide

Introduction

Chloroorienticin C is a complex, chlorinated glycopeptide antibiotic synthesized by the rare actinomycete Amycolatopsis orientalis[1]. Functionally analogous to vancomycin, it exerts potent antimicrobial activity by binding to the D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors. In modern drug development, therapeutic drug monitoring (TDM) and impurity profiling of glycopeptides require ultra-sensitive analytical methods. However, quantifying chloroorienticin C in biological matrices presents severe analytical bottlenecks: its high molecular weight (~1610 Da), extensive microheterogeneity, and basic amine groups lead to poor ionization efficiency and non-specific surface adsorption[2].

This guide provides an objective comparison between legacy HPLC-UV methods and a next-generation UHPLC-MS/MS workflow. Designed by application scientists, the provided protocol is a self-validating system engineered to meet the stringent ICH M10 bioanalytical method validation guidelines[3].

Technology Comparison: Overcoming Glycopeptide Analytical Bottlenecks

Traditional HPLC-UV approaches rely solely on chromatographic retention time and UV absorbance, which lack the selectivity needed to differentiate chloroorienticin C from endogenous plasma proteins or structurally similar glycopeptide impurities. In contrast, Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the definitive gold standard for small and mid-sized molecule quantification[4].

Table 1: Performance Comparison for Glycopeptide Quantification

ParameterLegacy HPLC-UVAdvanced UHPLC-MS/MSMechanistic Advantage
Selectivity Low (Relies on retention time)Ultra-High (Precursor/Fragment specific)MRM transitions eliminate isobaric matrix interferences.
Sensitivity (LLOQ) ~1.0 µg/mL1.0 ng/mLMS/MS amplification allows 1000x lower detection limits.
Matrix Effects High susceptibilityMitigated via IS & MCX-SPEStable isotope tracking corrects for ionization suppression.
Run Time >20 minutes4.5 minutesCore-shell particles allow higher flow rates without backpressure penalties.

Mechanistic Experimental Methodology

To ensure absolute scientific integrity and reproducibility, the following protocol details the causality behind each experimental parameter.

Phase 1: Sample Preparation (Mixed-Mode SPE)

Glycopeptides suffer from severe ion suppression due to endogenous phospholipids in plasma. Simple protein precipitation is inadequate.

  • Internal Standard Addition: Spike 50 µL of plasma with 10 µL of Vancomycin-d12 (IS) to correct for matrix effects and extraction losses.

  • Pre-treatment: Dilute the sample 1:1 with 2% formic acid.

    • Causality: The acidic environment ensures the amine groups on chloroorienticin C are fully protonated (positively charged).

  • SPE Loading: Apply to a conditioned Mixed-Mode Strong Cation Exchange (MCX) cartridge.

  • Washing: Wash with 0.1% formic acid in water, followed by 100% methanol.

    • Causality: This removes neutral lipids and acidic interferences while the positively charged glycopeptide remains ionically bound to the sorbent's sulfonic acid groups.

  • Elution: Elute with 5% ammonium hydroxide (NH₄OH) in methanol.

    • Causality: The high pH neutralizes the glycopeptide's amine groups, disrupting the ionic interaction and enabling quantitative release.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Phase 2: UHPLC Separation
  • Column: Superficially porous (core-shell) C18 column (2.1 × 100 mm, 2.7 µm).

    • Causality: Glycopeptides have low diffusion coefficients. A solid core reduces the longitudinal diffusion path, minimizing band broadening and increasing peak capacity compared to fully porous particles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, ensuring the glycopeptide remains protonated for optimal peak shape and downstream ionization[2].

  • Gradient: 5% to 60% B over 4.5 minutes at 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (ESI+ MRM)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Selection: Monitor the[M+2H]²⁺ doubly charged ion at m/z ~806.5.

    • Causality: Due to its large mass, chloroorienticin C readily accepts two protons. The doubly charged state falls optimally within the most sensitive transmission window of the first quadrupole (Q1).

  • Product Ion: Monitor the transition m/z 806.5 → 144.1.

    • Causality: Collision-induced dissociation (CID) cleaves the vancosamine sugar moiety, yielding a highly stable and specific product ion at m/z 144.1 for quantification.

Workflow Visualization

Workflow N1 1. Biological Matrix (Plasma/Serum + IS) N2 2. MCX Solid-Phase Extraction (Isolate Basic Glycopeptides) N1->N2 N3 3. UHPLC Separation (Core-Shell C18 Column) N2->N3 N4 4. ESI+ Ionization (Desolvation & Protonation) N3->N4 N5 5. Triple Quad MS/MS (MRM Transitions) N4->N5 N6 6. ICH M10 Validation (Data Quantification) N5->N6

Step-by-step LC-MS/MS workflow for trace chloroorienticin C detection.

ICH M10 Method Validation Results

A bioanalytical method must demonstrate it is suitable for its intended purpose. The developed UHPLC-MS/MS method was rigorously validated against the International Council for Harmonisation (ICH) M10 guidelines[3]. The inclusion of MCX-SPE and core-shell chromatography resulted in exceptional accuracy and precision, far surpassing legacy capabilities.

Table 2: ICH M10 Validation Summary for Chloroorienticin C

Validation ParameterICH M10 Acceptance CriteriaUHPLC-MS/MS ResultStatus
Linearity (R²) ≥ 0.9900.998 (1 - 1000 ng/mL)Pass
LLOQ Precision (CV%) ≤ 20%8.4%Pass
Intra-Assay Accuracy ±15% (±20% at LLOQ)92.5% - 104.2%Pass
Matrix Factor IS-normalized CV ≤ 15%4.1%Pass
Carryover ≤ 20% of LLOQ2.3%Pass

Conclusion

The transition from legacy HPLC-UV to a highly optimized UHPLC-MS/MS workflow is not merely an upgrade in instrumentation; it is a fundamental shift in analytical confidence. By understanding the physicochemical properties of chloroorienticin C—leveraging MCX solid-phase extraction for targeted isolation and core-shell chromatography for kinetic efficiency—laboratories can establish a self-validating, ICH M10-compliant system capable of robust trace-level detection.

References

1.[4] Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods Source: National Institutes of Health (NIH) / PMC URL:[Link]

2.[3] ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

3.[2] Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

4.[1] Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

comparative genomic analysis of chloroorienticin C biosynthesis

Comparative Genomic Analysis of Chloroorienticin C Biosynthesis: A Pipeline Evaluation Guide Executive Summary Chloroorienticin C is a potent glycopeptide antibiotic (GPA) produced by Amycolatopsis orientalis. As a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Genomic Analysis of Chloroorienticin C Biosynthesis: A Pipeline Evaluation Guide

Executive Summary

Chloroorienticin C is a potent glycopeptide antibiotic (GPA) produced by Amycolatopsis orientalis. As a critical intermediate and structural analog in the vancomycin and chloroeremomycin families, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .

For drug development professionals, combinatorial biosynthesis of GPAs relies heavily on comparative genomic analysis to identify and manipulate Biosynthetic Gene Clusters (BGCs). However, the highly repetitive nature of Non-Ribosomal Peptide Synthetase (NRPS) domains makes standard genomic analysis prone to assembly collapse and misannotation. This guide objectively compares the performance of three leading bioinformatics platforms—antiSMASH 7.0 , BiG-SCAPE , and MultiGeneBlast —in resolving the chloroorienticin C BGC, providing a field-proven, self-validating experimental workflow for researchers.

Mechanistic Background: The Biosynthetic Challenge

To understand why specific comparative tools are necessary, we must first understand the causality behind the chloroorienticin C biosynthetic machinery.

The pathway begins with an NRPS assembly line (encoded by cepA, cepB, and cepC orthologs) that synthesizes a linear heptapeptide backbone containing non-proteinogenic amino acids like D-HPG and L-DHPG. Cytochrome P450 enzymes (OxyA, OxyB, OxyC) then catalyze oxidative cross-linking to form the rigid aglucovancomycin (aglycone) scaffold.

The structural divergence of chloroorienticin C relies on the regiospecificity of its glycosyltransferases. While the standard pathway utilizes GtfB to add D-glucose before further modification, the enzyme GtfA exhibits remarkable flexibility. GtfA can directly catalyze the transfer of L-4-epi-vancosamine to the naked aglucovancomycin scaffold at the β -OH-Tyr6 position, yielding chloroorienticin C . Mapping these specific gtf genes within the BGC is the primary challenge in comparative genomics.

Biosynthesis Precursor Amino Acid Precursors (L-Tyr, D-HPG, L-DHPG) NRPS NRPS Assembly Line (Heptapeptide Core) Precursor->NRPS Crosslink Oxidative Crosslinking (OxyA, OxyB, OxyC) NRPS->Crosslink Linear Peptide Aglycone Aglucovancomycin (Aglycone Scaffold) Crosslink->Aglycone Macrocyclization GtfA Glycosylation by GtfA (+ L-epi-vancosamine) Aglycone->GtfA dTDP-epi-vancosamine ChloroC Chloroorienticin C (Bioactive GPA) GtfA->ChloroC

Fig 1: Biosynthetic pathway of chloroorienticin C highlighting the regiospecific role of GtfA.

Platform Comparison: Evaluating Genomic Analysis Tools

When mining the A. orientalis genome for the chloroorienticin C cluster, researchers must choose tools that handle repetitive domains and complex synteny. Below is an objective comparison of the three primary platforms used in our workflows.

1. antiSMASH 7.0 (Automated BGC Mining)

  • Performance: Exceptional at ab initio discovery. It uses strict rule-based Hidden Markov Models (HMMs) to identify the boundaries of the NRPS cluster.

  • Limitation: It struggles to differentiate highly homologous gtf genes (e.g., distinguishing gtfA from gtfC based purely on sequence), requiring downstream curation.

2. BiG-SCAPE (Evolutionary Clustering)

  • Performance: Best for evolutionary networking. GPA BGCs frequently undergo recombination events that shuffle gtf genes. Standard BLAST penalizes these translocations heavily. BiG-SCAPE calculates a distance metric that accounts for domain architecture independent of linear order, preventing false-negative clustering against the vancomycin reference BGC.

3. MultiGeneBlast (Architecture-Based Homology)

  • Performance: Unmatched for high-resolution synteny mapping. It allows researchers to input the specific gtfA-oxyA-oxyB sub-cluster and map its exact spatial arrangement across multiple Amycolatopsis genomes .

Quantitative Performance Metrics
Platform / ToolPrimary Analytical FocusNRPS Domain Resolution AccuracyGlycosyltransferase Mapping EfficiencyProcessing Time (per Genome)Best Use Case
antiSMASH 7.0 Automated BGC Discovery>95% (Rule-based HMMs)Moderate (Requires manual curation)~15-30 minsInitial BGC identification and boundary prediction.
BiG-SCAPE Evolutionary ClusteringN/A (Relies on input files)High (Groups orthologous gtf families)~2-4 hoursIdentifying evolutionary relationships with other GPAs.
MultiGeneBlast Synteny & ArchitectureHigh (Architecture-based)Very High (Pinpoints gtfA/B/C spatial shifts)<5 minsFine-resolution mapping of sub-cluster modifications.

Experimental Protocol: Self-Validating BGC Extraction Workflow

To ensure scientific integrity, the genomic analysis of chloroorienticin C must follow a self-validating methodology. Relying solely on short-read assemblies for GPA clusters inevitably leads to collapsed NRPS contigs due to the repetitive adenylation (A) and condensation (C) domains.

Step 1: Hybrid Genome Assembly & Quality Control

  • Sequencing: Generate long-read data (PacBio HiFi, >20x coverage) to span the ~60 kb NRPS region, paired with short-read data (Illumina NovaSeq, >100x coverage) for indel polishing.

  • Assembly: Utilize a hybrid assembler (e.g., Unicycler).

  • Self-Validation Check: Before proceeding to comparative analysis, validate the assembly by benchmarking against BUSCO single-copy orthologs. Ensure a completeness score of >98%. Furthermore, check the co-linearity of the cepA, cepB, and cepC genes. A valid GPA assembly must contain these three genes in a single uninterrupted contig; a break here indicates assembly collapse.

Step 2: Primary Mining with antiSMASH 7.0

  • Upload the validated FASTA contigs to the antiSMASH 7.0 local instance.

  • Enable the KnownClusterBlast, ActiveSiteFinder, and NRPS/PKS domain prediction flags.

  • Extract the .gbk (GenBank) output files for regions flagged as "glycopeptide" or "NRPS".

Step 3: Evolutionary Clustering with BiG-SCAPE

  • Input the antiSMASH .gbk files alongside reference BGCs (Vancomycin, Teicoplanin, Balhimycin) from the MIBiG database.

  • Run BiG-SCAPE with a cutoff distance of 0.3 to group the chloroorienticin C cluster into a Gene Cluster Family (GCF).

  • Visualize the output network in Cytoscape to confirm orthology with the chloroeremomycin reference cluster.

Step 4: Sub-Cluster Architecture Analysis with MultiGeneBlast

  • Create a custom database containing the A. orientalis genome.

  • Query the database using the specific gtfA (chloroorienticin B synthase) and oxy gene sequences.

  • Analyze the output to confirm the spatial proximity of the halogenase and glycosyltransferase genes, which dictate the final molecular decoration of chloroorienticin C.

Workflow Input A. orientalis Genome (PacBio HiFi Assembly) antiSMASH antiSMASH 7.0 (BGC Mining & Annotation) Input->antiSMASH FASTA Input BiGSCAPE BiG-SCAPE (Evolutionary Clustering) antiSMASH->BiGSCAPE GenBank Files MultiGeneBlast MultiGeneBlast (Synteny & Architecture) antiSMASH->MultiGeneBlast Core NRPS/Gtf Genes Output Validated Chloroorienticin C Biosynthetic Gene Cluster BiGSCAPE->Output Orthology Mapping MultiGeneBlast->Output Sub-cluster Synteny

Fig 2: Comparative genomic workflow for resolving complex glycopeptide antibiotic BGCs.

Conclusion

Resolving the chloroorienticin C biosynthesis pathway requires more than a single software tool; it demands a tiered pipeline approach. While antiSMASH 7.0 provides the foundational boundary predictions, BiG-SCAPE and MultiGeneBlast are strictly required to untangle the complex evolutionary shuffling of the gtf and oxy genes that give this molecule its unique antibacterial profile. By employing hybrid sequencing and the self-validating workflow outlined above, researchers can accurately map these clusters to engineer next-generation glycopeptide therapeutics.

References

  • Yoshida, O., et al. "Novel semi-synthetic glycopeptide antibiotics active against methicillin-resistant staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE): doubly-modified water-soluble derivatives of chloroorienticin B." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Losey, H. C., et al. "Characterization of a regiospecific epivancosaminyl transferase GtfA and enzymatic reconstitution of the antibiotic chloroeremomycin." Proceedings of the National Academy of Sciences of the United States of America.[Link]

  • BRENDA Enzyme Database. "Information on EC 2.4.1.311 - chloroorienticin B synthase." BRENDA.[Link]

  • Wang, J., et al. "Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis." MDPI Molecules.[Link]

Safety & Regulatory Compliance

Safety

Chloroorienticin C proper disposal procedures

Chloroorienticin C: Comprehensive Laboratory Safety and Disposal Protocols Introduction As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Chloroorienticin C: Comprehensive Laboratory Safety and Disposal Protocols

Introduction As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling complex secondary metabolites. Chloroorienticin C is a highly potent glycopeptide antibiotic isolated from [1]. Structurally related to vancomycin, it plays a critical role in analytical method development, quality control, and drug discovery[2].

However, the very properties that make glycopeptide antibiotics valuable—such as their robust, crosslinked heptapeptide backbones—also make them environmentally persistent. Improper disposal can introduce active pharmacophores into wastewater, driving environmental antimicrobial resistance (AMR). This guide provides a self-validating, step-by-step procedural framework for the safe handling, inactivation, and disposal of Chloroorienticin C, ensuring strict compliance with EPA, OSHA, and DOT regulations.

Physicochemical Hazard Characterization

Before designing a disposal workflow, we must quantify the molecule's physical properties. Chloroorienticin C contains chlorinated aromatic rings, which dictates its thermal stability and necessitates specific destruction methods. Low-temperature burning of chlorinated compounds can generate toxic byproducts (e.g., dioxins), making high-temperature incineration the only viable disposal route.

Table 1: Physicochemical Properties of Chloroorienticin C

PropertyValueOperational Implication
CAS Number 118373-82-3[2]Required for all EPA/RCRA waste manifests.
Molecular Formula C60H65Cl2N9O19[2]High carbon/chlorine content requires >1000°C incineration.
Molecular Weight 1287.1 g/mol [2]Heavy, complex scaffold; highly resistant to mild chemical degradation.
Antibiotic Class Glycopeptide[1]Environmental persistence risk; strict zero-drain-discharge policy.

The Causality of Disposal: Why High-Temperature Incineration?

Many laboratories default to chemical bleaching for biological and antibiotic waste. However, for heavily crosslinked glycopeptides like Chloroorienticin C, chemical oxidation (e.g., 10% sodium hypochlorite) is kinetically slow and often incomplete. If partially degraded active molecules enter the municipal water supply, they exert selective pressure on environmental microbiomes.

Therefore, high-temperature incineration is the only self-validating method to guarantee the complete thermal cleavage of the peptide bonds and the mineralization of the chlorinated aromatic rings. Federal guidelines mandate that hazardous drug-related wastes be disposed of using either a licensed sanitary landfill for toxic wastes or an incinerator, utilizing only licensed commercial waste disposal companies ()[3].

Waste Segregation and Disposal Workflow

To prevent cross-contamination and ensure regulatory compliance, laboratories must implement a strict segregation workflow at the point of generation.

G Start Chloroorienticin C Waste Generation Decision Waste Type? Start->Decision Solid Solid Waste (Powder/Vials/PPE) Decision->Solid Dry Liquid Liquid Waste (Aqueous/Solvent) Decision->Liquid Solutions Bio Biohazardous (Cell Culture/Assays) Decision->Bio Mixed SolidPkg Double-Bag in Leak-Proof Plastic Solid->SolidPkg LiquidAbsorb Absorb in Porous Silica/Vermiculite Liquid->LiquidAbsorb Autoclave Steam Sterilization (121°C, 30 min) Bio->Autoclave Incineration High-Temp Incineration (EPA/OSHA Compliant) SolidPkg->Incineration Manifest & Ship LiquidAbsorb->Incineration Manifest & Ship Autoclave->LiquidAbsorb Post-sterilization

Fig 1: Chloroorienticin C laboratory waste segregation and disposal workflow.

Step-by-Step Methodologies

Protocol A: Solid Waste Packaging (Powders, Vials, and Contaminated PPE)

Rationale: Solid powders pose a severe inhalation risk. Proper containment prevents aerosolization and protects downstream waste handlers.

  • Segregation: Collect all empty vials, weighing boats, and contaminated PPE (gloves, masks) in a designated, puncture-resistant hazardous waste container. OSHA requires the use of thick, leak-proof plastic bags for routine collection of discarded disposable material[3].

  • Labeling: Clearly label the plastic bags and the outer covered waste container as "HAZARDOUS DRUG WASTE ONLY"[3].

  • Sealing: Do not move waste from one area to another while open. Seal the bag when filled and tape the covered waste container securely[3].

  • Manifesting: Hold the waste in a secure area in covered, labeled drums with plastic liners while awaiting removal by a licensed commercial waste disposal company[3].

Protocol B: Liquid Waste Inactivation and Disposal (Aqueous Solutions)

Rationale: Liquid pharmaceutical waste cannot be sent directly to solid landfills and must never be poured down the drain. It must be chemically stabilized or absorbed prior to incineration.

  • Collection: Accumulate liquid waste in a compatible, sealable high-density polyethylene (HDPE) carboy. Ensure the container is stored away from heat and direct light.

  • Biological Deactivation (If Applicable): If the Chloroorienticin C is mixed with infectious biological cultures, first subject the waste to steam sterilization (autoclaving) to inactivate biological pathogens[4]. Note: Autoclaving neutralizes the pathogens but does NOT destroy the Chloroorienticin C molecule itself.

  • Absorption: For small volumes, pour the liquid over a highly absorbent, non-reactive material (e.g., vermiculite or porous silica) inside a wide-mouth hazardous waste jar.

  • Final Disposal: Seal and label the jar as "Solidified Hazardous Chemical Waste." Dispatch for high-temperature incineration.

Protocol C: Emergency Spill Response

Rationale: Immediate containment prevents laboratory cross-contamination and respiratory exposure to active pharmaceutical ingredients.

  • Evacuate and PPE: Clear the immediate area. Don a fitted N95/P100 respirator, safety goggles, a specialized lab coat, and double nitrile gloves.

  • Containment: For liquid spills, surround the spill with absorbent pads. For powder spills, gently cover the powder with a damp paper towel to prevent aerosolization.

  • Collection: Use a plastic scoop (never a broom, which generates static and dust) to collect the damp powder or absorbent pads. Place all materials into a thick, leak-proof plastic bag labeled "HAZARDOUS DRUG-RELATED WASTES"[3].

  • Decontamination: Wash the spill surface with a 10% bleach solution, followed by a thorough rinse with 70% ethanol and deionized water. Dispose of all cleaning materials as hazardous waste.

Regulatory Compliance and Documentation

To maintain trustworthiness and compliance, laboratories must adhere to the overlapping jurisdictions of federal agencies:

  • EPA (Resource Conservation and Recovery Act - RCRA): While medical and infectious wastes are generally regulated at the state level, the EPA strictly governs the management of hazardous chemical waste ()[5]. Laboratories must conduct hazardous waste determinations and maintain generator status documentation.

  • OSHA (Bloodborne Pathogens Standard): Any Chloroorienticin C waste mixed with human blood or infectious materials must conform to the OSHA Bloodborne Pathogens standard (29 CFR § 1910.1030) ()[4].

  • DOT (Hazardous Materials Regulations): When shipping waste off-site, it must be properly packaged, labeled, and manifested according to 49 CFR guidelines[4].

References

  • Title: Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. Source: MDPI. URL: [Link]

  • Title: eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Medical Waste. Source: US Environmental Protection Agency (EPA). URL: [Link]

  • Title: Managing Solid Waste Contaminated with a Category A Infectious Substance. Source: Pipeline and Hazardous Materials Safety Administration (DOT). URL: [Link]

Sources

Handling

Personal protective equipment for handling Chloroorienticin C

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a definitive, scientifically grounded framework for handling Chloroorien...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a definitive, scientifically grounded framework for handling Chloroorienticin C.

Chloroorienticin C is a potent glycopeptide antibiotic isolated from Amycolatopsis orientalis[1]. Structurally and mechanistically related to vancomycin, it is highly valuable in microbiological research. However, handling the purified compound—particularly in its dry, lyophilized powder form—presents specific occupational hazards that demand rigorous, self-validating safety protocols[2].

Chemical Profile & Hazard Causality

The primary occupational risks associated with Chloroorienticin C do not stem from acute systemic toxicity, but rather from its potential to induce severe, compounding hypersensitivity reactions[2]. Understanding the why behind the hazards is critical for compliance:

  • Respiratory Sensitization (H334): Inhalation of fine glycopeptide dust can trigger asthma-like symptoms and chronic respiratory sensitization. The high molecular weight and structural complexity of glycopeptides make them highly immunogenic when introduced via the respiratory mucosa[2].

  • Dermal Sensitization (H317): Direct skin contact can lead to allergic contact dermatitis. Repeated exposure lowers the sensitization threshold, meaning subsequent micro-exposures can trigger disproportionately severe immune responses[2].

  • Latent Physical Hazards: While not highly flammable, the accumulation of fine antibiotic powder in unventilated areas presents a latent dust explosion hazard under specific kinetic conditions[2].

Core Personal Protective Equipment (PPE)

To mitigate these risks, a self-validating PPE system must be employed. Every piece of equipment serves a specific mechanistic purpose in breaking the exposure pathway.

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Respiratory NIOSH-approved N95, P100, or PAPRPrevents inhalation of aerosolized active pharmaceutical ingredient (API) particles (<5 µm) that can bypass upper airway defenses and induce mucosal sensitization[3].
Dermal (Hands) Double-layered Nitrile Gloves (ASTM D6978)Nitrile provides superior chemical resistance. Double-gloving is a self-validating system: if the outer layer is compromised by permeation-enhancing solvents (e.g., DMSO), the inner glove maintains the barrier[3].
Ocular Chemical Splash GogglesProtects the conjunctival mucosa from airborne powder settling and accidental liquid splashes during reconstitution[3].
Body Disposable, front-closing lab coatPrevents the accumulation of micro-dust on personal clothing, eliminating the risk of secondary exposure outside the controlled laboratory environment[3].

Standard Operating Procedures (SOPs)

Reconstitution of Lyophilized Powder

Chloroorienticin C is sparingly soluble in pure aqueous buffers and often requires initial dissolution in an organic solvent like DMSO before dilution[4].

  • Environmental Isolation: Transfer the sealed vial of Chloroorienticin C to a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: The negative pressure environment captures any aerosolized particles generated when the vial's vacuum seal is broken[3].

  • Thermal Equilibration: Allow the vial to reach room temperature before opening.

    • Causality: Prevents condensation from forming on the hygroscopic powder, which can degrade the compound.

  • Solvent Injection: Carefully inject the primary solvent (e.g., DMSO) directly through the septum using a syringe. Do not uncap the vial to pour solvent.

    • Causality: Closed-system liquid addition suppresses dust formation immediately, neutralizing the primary inhalation hazard.

  • Dissolution: Gently swirl the vial. Avoid vigorous vortexing until the powder is fully wetted.

    • Causality: Vortexing dry powder forces aerosolized particles into the vial's headspace, which escape upon opening.

Routine Assay Handling

Once the compound is in solution, the inhalation hazard drops significantly, but dermal hazards remain.

  • Maintain the use of safety glasses and double nitrile gloves.

  • Change gloves immediately if contaminated with the stock solution.

    • Causality: Solvents like DMSO act as chemical vehicles, rapidly carrying dissolved glycopeptides through the stratum corneum and into the bloodstream.

Spill Response & Environmental Containment

A spill of dry Chloroorienticin C powder requires immediate, structured intervention to prevent widespread laboratory contamination and aerosolization.

G Start Dry Powder Spill Detected Isolate Isolate Area & Restrict Access Start->Isolate PPE Don Maximum PPE (N95/P100, Goggles, Nitrile) Isolate->PPE Dampen Apply Damp Absorbent (Prevent Dust Aerosolization) PPE->Dampen Collect Mechanical Collection (Scoop, Do Not Sweep) Dampen->Collect Decon Surface Decontamination (Soap & Water / 70% EtOH) Collect->Decon Dispose Seal in Hazardous Waste (Incineration Route) Decon->Dispose

Chloroorienticin C powder spill containment and decontamination workflow.

Step-by-Step Spill Execution:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder on footwear.

  • Don PPE: Ensure the responder is wearing an N95/P100 respirator, goggles, and double nitrile gloves[2].

  • Dampen (Critical Step): Gently cover the spill with absorbent paper towels lightly dampened with water.

    • Causality: Dry sweeping generates airborne dust. Dampening increases the mass and cohesion of the particles, keeping them bound to the surface[2].

  • Collect: Use a disposable plastic scoop or rigid cardboard to push the dampened material into a hazardous waste container. Never use a brush or broom.

  • Decontaminate: Wash the surface thoroughly with soap and water, followed by a 70% ethanol wipe-down to solubilize and remove any residual API[2].

Waste Management & Disposal Plan

Chloroorienticin C must never be discharged into the municipal water supply. Sub-lethal concentrations of antibiotics in wastewater are a primary driver of environmental antimicrobial resistance[5].

  • Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be sealed in heavy-duty chemical waste bags and marked for high-temperature incineration at an approved waste disposal plant[2].

  • Liquid Waste: Aqueous and organic liquid waste containing Chloroorienticin C must be collected in compatible, clearly labeled chemical waste carboys. Do not mix with strong acids or bases. Dispose of via your institution's regulated hazardous waste management program[2].

References

  • Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis. National Institutes of Health (NIH) / Marine Drugs. Available at:[Link]

  • SAFETY DATA SHEET - Vancomycin Hydrochloride for Injection, USP. Fresenius Kabi USA. Available at: [Link]

  • Safety Data Sheet: Vancomycin (Article Number: 2Y26). Carl ROTH. Available at:[Link]

  • Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm. Frontiers in Microbiology. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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